molecular formula C6H6NNaO3 B13449786 Sodium dimethyl-1,3-oxazole-2-carboxylate

Sodium dimethyl-1,3-oxazole-2-carboxylate

Cat. No.: B13449786
M. Wt: 163.11 g/mol
InChI Key: IKGPJRAIOZYWAA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium dimethyl-1,3-oxazole-2-carboxylate (CAS 1255098-88-4) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. With the molecular formula C6H7NO3 , this compound belongs to the oxazole family, a class of heterocyclic compounds recognized for their widespread utility in constructing biologically active molecules . The oxazole scaffold is a privileged structure in drug discovery, frequently found in compounds with diverse therapeutic profiles, including antimicrobial, anticancer, and anti-inflammatory activities . This sodium salt, specifically functionalized with methyl groups and a carboxylate, serves as a versatile building block for the synthesis of more complex chemical entities. Researchers utilize such derivatives to explore new chemical space in the development of protease inhibitors, kinase inhibitors, and other targeted therapeutic agents. The compound must be stored in an inert atmosphere at 2-8°C to ensure stability . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6NNaO3

Molecular Weight

163.11 g/mol

IUPAC Name

sodium;4,5-dimethyl-1,3-oxazole-2-carboxylate

InChI

InChI=1S/C6H7NO3.Na/c1-3-4(2)10-5(7-3)6(8)9;/h1-2H3,(H,8,9);/q;+1/p-1

InChI Key

IKGPJRAIOZYWAA-UHFFFAOYSA-M

Canonical SMILES

CC1=C(OC(=N1)C(=O)[O-])C.[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Sodium 4,5-Dimethyl-1,3-oxazole-2-carboxylate: Structure, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of modern drug discovery is perpetually in search of novel molecular scaffolds that offer both structural novelty and versatile reactivity for the synthesis of complex, biologically active molecules. Among the heterocyclic compounds that have garnered significant attention, the oxazole nucleus stands out as a "privileged structure"[1]. This five-membered aromatic ring, containing both oxygen and nitrogen, is a recurring motif in a multitude of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2].

This technical guide provides a comprehensive overview of a specific, functionalized member of this class: Sodium 4,5-dimethyl-1,3-oxazole-2-carboxylate . We will delve into its chemical architecture, physicochemical properties, and key synthetic methodologies. Furthermore, this guide will illuminate its role as a valuable chemical intermediate and building block in the field of medicinal chemistry, offering insights for researchers, scientists, and drug development professionals engaged in the quest for next-generation therapeutics. While this compound serves as a versatile precursor, it is intended for research use only and not for diagnostic or therapeutic applications[1].

Chemical Structure and Identification

The fundamental identity of Sodium 4,5-dimethyl-1,3-oxazole-2-carboxylate is rooted in its distinct molecular structure. The core of the molecule is a 1,3-oxazole ring, which is substituted with two methyl groups at the C4 and C5 positions and a carboxylate group at the C2 position. The anionic charge of the carboxylate is balanced by a sodium cation.

G Synthetic Pathway to 4,5-Dimethyl-1,3-oxazole-2-carboxylic Acid propionic_acid Propionic Acid intermediate_ester Ethyl 4,5-dimethyl-1,3-oxazole-2-carboxylate propionic_acid->intermediate_ester DMAP-Tf, DMAP, DCM [3+2] Cycloaddition ethyl_isocyanoacetate Ethyl Isocyanoacetate ethyl_isocyanoacetate->intermediate_ester final_acid 4,5-Dimethyl-1,3-oxazole-2-carboxylic acid intermediate_ester->final_acid Acid or Base Hydrolysis

Caption: Proposed synthetic pathway for 4,5-dimethyl-1,3-oxazole-2-carboxylic acid.

Experimental Protocol: Synthesis of 4,5-Dimethyl-1,3-oxazole-2-carboxylic Acid

The following protocol is adapted from established general procedures for the synthesis of 4,5-disubstituted oxazoles and should be optimized for specific laboratory conditions.[3][4]

Step 1: Synthesis of Ethyl 4,5-dimethyl-1,3-oxazole-2-carboxylate

  • Reaction Setup: To a flame-dried, screw-capped vial equipped with a magnetic stir bar, add propionic acid (1.0 equivalent), 4-dimethylaminopyridine (DMAP, 1.5 equivalents), and anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Add the triflylpyridinium reagent (DMAP-Tf, 1.3 equivalents) to the mixture and stir for 5 minutes at room temperature until all solids have dissolved. The in-situ formation of a highly electrophilic acylpyridinium salt is the key to this transformation.[4]

  • Cycloaddition: Add ethyl isocyanoacetate (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture in a preheated oil bath at 40°C for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to 4,5-Dimethyl-1,3-oxazole-2-carboxylic Acid

  • Reaction Setup: Dissolve the crude ethyl 4,5-dimethyl-1,3-oxazole-2-carboxylate from Step 1 in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add an excess of a base (e.g., lithium hydroxide or sodium hydroxide) or a strong acid (e.g., hydrochloric acid) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the ester is fully consumed, as monitored by TLC.

  • Workup: If basic hydrolysis was performed, carefully acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid. If acidic hydrolysis was used, the product may precipitate upon cooling or after partial removal of the organic solvent.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4,5-dimethyl-1,3-oxazole-2-carboxylic acid.

The final sodium salt can be prepared by treating the carboxylic acid with one equivalent of a sodium base, such as sodium hydroxide or sodium bicarbonate, in a suitable solvent.

Chemical Reactivity and Derivatization

The reactivity of the 4,5-dimethyl-1,3-oxazole-2-carboxylate system is influenced by the electronic properties of its substituents.

  • The Oxazole Ring: The oxazole ring is aromatic, but less so than thiazoles.[5]

    • Electrophilic Substitution: Electrophilic aromatic substitution on the oxazole ring typically occurs at the C5 position, which is the most electron-rich carbon. However, in this molecule, the C5 position is already substituted with a methyl group. The methyl groups at C4 and C5 are electron-donating, which would typically activate the ring towards electrophilic attack. Conversely, the carboxylate group at C2 is electron-withdrawing, deactivating the ring and making electrophilic substitution more challenging compared to unsubstituted oxazoles.[1]

    • Nucleophilic Substitution: Nucleophilic substitution on the oxazole ring is generally uncommon and requires the presence of a good leaving group.[1]

  • The Carboxylate Group: The carboxylate group is a versatile functional handle for further derivatization. It can be converted to a variety of other functional groups, such as amides, esters, and alcohols, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

Applications in Drug Development

The true value of Sodium 4,5-dimethyl-1,3-oxazole-2-carboxylate lies in its potential as a versatile building block for the synthesis of more complex and biologically active molecules. The oxazole scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs and clinical candidates incorporating this heterocyclic system.[2]

While specific drugs directly synthesized from this particular sodium salt are not prominently documented, the 4,5-dimethyloxazole-2-carboxylic acid moiety is of significant interest for several reasons:

  • Scaffold for Bioactive Molecules: 4,5-Disubstituted oxazole derivatives are recognized as privileged building blocks for a wide range of natural products and bioactive molecules.[4] The dimethyl substitution pattern provides a specific steric and electronic environment that can be exploited in drug design to achieve desired target interactions.

  • Precursor for Kinase and Protease Inhibitors: Researchers utilize oxazole derivatives to explore new chemical space in the development of targeted therapies such as protease and kinase inhibitors.[1] The ability to readily derivatize the carboxylate group allows for the introduction of various pharmacophoric elements to modulate potency and selectivity.

  • Anticancer Agents: Oxazole derivatives have shown potent anticancer activity by targeting various mechanisms, including the inhibition of STAT3, tubulin polymerization, and DNA topoisomerases.[6][7] The 4,5-dimethyloxazole core can serve as a rigid scaffold to orient key functional groups for optimal binding to cancer-related targets.

  • Antimicrobial and Anti-inflammatory Agents: The oxazole nucleus is also present in compounds with significant antimicrobial and anti-inflammatory properties.[1] For instance, certain 4,5-diphenyloxazolone derivatives have been investigated as selective COX-2 inhibitors.[8] The 4,5-dimethyl substitution offers a variation on this theme for the development of new anti-inflammatory agents.

Applications of the Oxazole Scaffold in Drug Discovery oxazole Sodium 4,5-dimethyl-1,3-oxazole-2-carboxylate (Building Block) derivatization Functional Group Interconversion oxazole->derivatization anticancer Anticancer Agents derivatization->anticancer antimicrobial Antimicrobial Agents derivatization->antimicrobial anti_inflammatory Anti-inflammatory Agents derivatization->anti_inflammatory kinase_inhibitors Kinase Inhibitors derivatization->kinase_inhibitors

Sources

Bioactive Oxazole-2-Carboxylate Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C-2 Functionalization Paradigm

The oxazole scaffold is a cornerstone of heterocyclic medicinal chemistry, privileged for its ability to mimic peptide bonds and participate in hydrogen bonding while maintaining metabolic stability. Within this family, oxazole-2-carboxylate derivatives represent a specialized but high-value subclass. The C-2 position is electronically unique; it is the most electron-deficient carbon in the ring, making the 2-carboxylate group a critical handle for modulating pKa, solubility, and target-binding affinity.

This guide analyzes the synthetic pathways, structure-activity relationships (SAR), and therapeutic utility of oxazole-2-carboxylates, moving beyond general oxazole chemistry to focus on this specific pharmacophore.

Medicinal Chemistry & Pharmacophore Analysis[1][2][3][4][5]

Electronic and Structural Properties

The oxazole ring is planar with


 hybridization.[1] The oxygen atom at position 1 and nitrogen at position 3 create an uneven electron distribution.
  • C-2 Acidity: The C-2 proton (in unsubstituted oxazoles) is relatively acidic (

    
    ). Substituting this with a carboxylate or ester group stabilizes the ring against metabolic oxidation while providing a vector for hydrogen bonding.
    
  • Bioisosterism: The oxazole-2-carboxylate moiety often serves as a bioisostere for amide bonds or carboxylic acids in peptide mimetics, reducing hydrolytic susceptibility while retaining geometry.

Structure-Activity Relationship (SAR) Map

The biological activity of oxazole-2-carboxylates is governed by the interplay between the electrophilic C-2 center and lipophilic substitutions at C-4 and C-5.

SAR_Map Core Oxazole-2-Carboxylate Scaffold C2 C-2 Position (Carboxylate/Ester/Amide) Core->C2 C4 C-4 Position Core->C4 C5 C-5 Position Core->C5 C2_Func1 H-Bond Acceptor (Target Binding) C2->C2_Func1 C2_Func2 Prodrug Potential (Ester -> Acid) C2->C2_Func2 C4_Func Lipophilic Pocket Interaction (e.g., Phenyl) C4->C4_Func C5_Func Electronic Modulation (Electron Withdrawing/Donating) C4_Func->C5_Func Steric/Electronic Synergy C5->C5_Func

Figure 1: SAR Map illustrating the functional roles of the oxazole-2-carboxylate core. The C-2 position drives target affinity, while C-4/C-5 modulate solubility and fit.

Synthetic Strategies

Synthesis of the 2-carboxylate derivative requires avoiding decarboxylation, which is a common pitfall in oxazole chemistry.

Method A: Oxidative Cyclization (Biomimetic Route)

This method mimics the biosynthesis of oxazole-containing natural products (e.g., heterocyclic peptides). It proceeds via the cyclodehydration of serine or threonine derivatives followed by oxidation.

  • Step 1: Coupling of a serine methyl ester with a carboxylic acid (or acid chloride).

  • Step 2: Cyclization using DAST (Diethylaminosulfur trifluoride) or Burgess reagent to form the oxazoline.

  • Step 3: Oxidation of the oxazoline to oxazole using

    
    , 
    
    
    
    , or
    
    
    /DBU.
Method B: Transition-Metal Catalyzed Insertion

A modern approach utilizing isocyanides and copper or silver catalysis.

  • Reagents: Ethyl isocyanoacetate + Acid Chlorides/Anhydrides.

  • Catalyst: Ag(I) or Cu(I) salts.

  • Mechanism: The metal coordinates the isocyanide, facilitating nucleophilic attack by the acylating agent, followed by cyclization.

Experimental Protocol: Synthesis of Ethyl 5-Phenyloxazole-2-Carboxylate

A robust protocol adapted for laboratory scale.

Reagents:

  • Benzaldehyde

  • Ethyl 2-chloro-2-(hydroxyimino)acetate

  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM)

Workflow:

  • Preparation of Nitrile Oxide: Dissolve Ethyl 2-chloro-2-(hydroxyimino)acetate (10 mmol) in dry DCM (50 mL). Cool to 0°C.

  • Cycloaddition: Add Benzaldehyde (10 mmol) followed by dropwise addition of

    
     (12 mmol). The base generates the nitrile oxide in situ.
    
  • Reaction: Stir at room temperature for 12 hours. The intermediate isoxazoline forms.

  • Rearrangement: Treat the intermediate with a catalytic amount of Rh(II) or simply reflux in toluene (thermal rearrangement) to yield the oxazole-2-carboxylate.

  • Purification: Silica gel column chromatography (Hexane:EtOAc 9:1).

Therapeutic Applications & Biological Targets[1][3][4][7][8][9][10][11][12][13]

Anticancer Activity (Tubulin & Kinase Inhibition)

Oxazole-2-carboxylates serve as rigid linkers in kinase inhibitors.

  • Mechanism: The nitrogen atom (N-3) acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases (e.g., VEGFR, EGFR).

  • Tubulin Targeting: Derivatives with bulky aryl groups at C-4/C-5 (e.g., 2-carboxylate-4,5-diaryloxazoles) bind to the colchicine site of tubulin, disrupting microtubule polymerization.

  • Key Insight: The 2-carboxylate ester is often a prodrug ; intracellular hydrolysis releases the free acid, which may chelate metal ions in metalloenzymes (e.g., HDACs).

Antimicrobial & Antitubercular Agents[1][3][5][12]
  • Target: Mycobacterium tuberculosis (Mtb).

  • Lead Compounds: Benzyl 2-phenyloxazole-4-carboxylate derivatives have shown MIC values < 6 µM against Mtb H37Rv.

  • Mechanism: Disruption of cell wall biosynthesis. The lipophilicity of the ester facilitates penetration through the waxy mycobacterial cell wall.

Metabolic Regulation (PPAR Agonists)

Oxazole-containing 1,3-dioxane-2-carboxylic acid derivatives function as PPAR


/

dual agonists.[2]
  • Role: The oxazole ring acts as a lipophilic spacer that orients the acidic headgroup into the PPAR active site, improving insulin sensitization.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_0 Path A: Biomimetic (Serine) cluster_1 Path B: Metal-Catalyzed Start Starting Materials (Serine Ester or Isocyanide) StepA1 Amide Coupling Start->StepA1 Path A StepB1 Coordination (Ag(I) / Cu(I)) Start->StepB1 Path B StepA2 Cyclodehydration (Burgess Reagent/DAST) StepA1->StepA2 StepA3 Oxidation (MnO2 / BrCCl3) StepA2->StepA3 Product Oxazole-2-Carboxylate Derivative StepA3->Product StepB2 Cyclization with Acid Chloride StepB1->StepB2 StepB2->Product

Figure 2: Dual synthetic pathways for accessing the oxazole-2-carboxylate scaffold. Path A offers stereochemical control; Path B is convergent and faster.

References

  • Review on Chemistry of Oxazole Derivatives. TandFOnline. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents. Bentham Science. Available at: [Link]

  • Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. NCBI/PMC. Available at: [Link]

  • Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. NCBI/PMC. Available at: [Link]

  • Design and synthesis of novel oxazole containing 1,3-dioxane-2-carboxylic acid derivatives. PubMed. Available at: [Link]

Sources

Strategic Utilization of C2-Substituted Oxazoles in Drug Discovery Scaffolds

[1][2][3]

Executive Summary

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, valued for its utility as a bioisostere for amides, esters, and thiazoles.[1] While the C4 and C5 positions often dictate the core geometry of the scaffold, the C2 position is critical for tuning physicochemical properties (pK

Structural & Electronic Landscape

Bioisosterism and Physicochemical Properties

The oxazole ring is planar and aromatic, yet it possesses distinct electronic asymmetry compared to imidazole or thiazole.[2]

  • H-Bonding: The N3 nitrogen is a weak hydrogen bond acceptor (pK

    
     of conjugate acid ~0.8), significantly less basic than imidazole (pK
    
    
    ~7.0).[1][2] This low basicity allows oxazoles to serve as neutral amide bond surrogates that penetrate the blood-brain barrier (BBB) more effectively than highly polar alternatives.[3][4][2]
  • Metabolic Stability: The C2-H position is the most acidic proton on the ring (pK

    
     ~20) and is susceptible to metabolic oxidation by cytosolic aldehyde oxidase, potentially leading to ring opening or conversion to oxazolones. Substitution at C2  is therefore a strategic design choice to block this metabolic soft spot and extend half-life (
    
    
    ).[3][4][2]
The C2 Vector

In drug design, the C2 position serves as a linear vector relative to the C5 position.[2] This 2,5-substitution pattern mimics the geometry of a trans-amide bond, allowing the scaffold to orient pharmacophores into specific binding pockets (e.g., the ATP-binding site of kinases) with rigid precision.[1]

Synthetic Methodologies: Classical vs. Modern

Historically, C2-substituted oxazoles were constructed via cyclization.[3][4][1][2] Modern catalysis has shifted the paradigm to late-stage functionalization (LSF) via C-H activation.[3][4][2]

Classical Route: Robinson-Gabriel Synthesis

This method involves the cyclodehydration of 2-acylaminoketones.[3][4][1][2] While reliable, it requires the pre-installation of the C2 substituent in the starting material, limiting library diversity.

  • Reagents: POCl

    
    , H
    
    
    SO
    
    
    , or Burgess reagent.[1][2]
  • Limitation: Poor atom economy; harsh conditions incompatible with sensitive functional groups.[2]

Modern Route: Transition Metal-Catalyzed C-H Activation

Direct arylation at C2 allows for the rapid diversification of a core oxazole scaffold.[3][4][2] The C2 proton is more acidic than C5, but C5 is more nucleophilic.[2] Therefore, achieving C2-selectivity requires specific conditions, often utilizing the acidity of C2 for deprotonation-based pathways (concerted metallation-deprotonation).[3][4]

Figure 1: Comparison of synthetic strategies for accessing C2-substituted oxazoles.

Validated Protocol: Pd-Catalyzed C2-Arylation

This protocol describes the C2-selective arylation of ethyl oxazole-4-carboxylate.[3][4][1][2] This reaction exploits the acidity of the C2 position using a base-assisted mechanism.[2]

Reagents & Equipment[5]
  • Substrate: Ethyl oxazole-4-carboxylate (1.0 equiv)

  • Coupling Partner: Aryl bromide (1.2 equiv)[4]

  • Catalyst: Pd(OAc)

    
     (5 mol%)[4]
    
  • Ligand: P(t-Bu)

    
     \cdot HBF
    
    
    (10 mol%) or JohnPhos[3][4][1]
  • Base: K

    
    CO
    
    
    (2.0 equiv) or Cs
    
    
    CO
    
    
  • Solvent: Toluene (anhydrous)[4]

  • Atmosphere: Argon or Nitrogen[2]

Step-by-Step Methodology
  • Preparation: In a glovebox or under strictly inert conditions, charge a flame-dried Schlenk tube with Pd(OAc)

    
     (0.05 mmol), Ligand (0.10 mmol), and Base (2.0 mmol).
    
  • Substrate Addition: Add the aryl bromide (1.2 mmol) and ethyl oxazole-4-carboxylate (1.0 mmol).

  • Solvation: Add anhydrous toluene (5 mL) via syringe. Seal the tube.

  • Reaction: Heat the mixture to 100–110 °C for 12–16 hours with vigorous stirring.

    • Checkpoint: The solution should turn dark (active Pd species).[2] If precipitation of Pd black occurs early, conversion may stall.[2]

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.[2]

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Causality
  • Low Yield? Trace water often inhibits this reaction.[2] Ensure base is dry.[2]

  • Regioselectivity Issues (C5 vs C2): While C2 is preferred with phosphine ligands in non-polar solvents (Toluene), using polar solvents (DMA/DMF) or specific ligands can shift preference to C5.[4][5] The protocol above is optimized for C2.

  • Homocoupling of Aryl Halide: Reduce catalyst loading or switch to a slightly less basic carbonate (e.g., K

    
    CO
    
    
    instead of Cs
    
    
    CO
    
    
    ).

Case Study: Mubritinib (TAK-165)

Mubritinib is a potent tyrosine kinase inhibitor targeting HER2/neu, demonstrating the utility of the oxazole scaffold.

Structural Analysis[4]
  • Scaffold: 2,4-Disubstituted oxazole.[3][4][1][2]

  • C2 Substituent: (E)-2-[4-(trifluoromethyl)phenyl]ethenyl group.[3][4][1][2]

  • Role: The oxazole ring acts as a rigid linker.[2] The C2-alkenyl substitution extends the conjugation, flattening the molecule to fit the narrow ATP-binding cleft of the kinase. The nitrogen of the oxazole can engage in hydrogen bonding with the hinge region residues (e.g., Cys or Met).

SAR Logic

The C2-substitution is not merely decorative; it provides:

  • Geometric Spacing: Separates the aromatic tail from the phenoxy-methyl head group.[4][2]

  • Electronic Modulation: The electron-withdrawing CF

    
     group on the C2-styryl moiety influences the electron density of the oxazole, modulating its H-bond acceptor capability.[3][1][2]
    

Figure 2: Structure-Activity Relationship (SAR) map of Mubritinib highlighting the C2-functional role.[3][4][1]

Quantitative Comparison of Oxazole Drugs

Table 1 highlights key FDA-approved or clinical compounds containing the oxazole (or benzoxazole) motif, emphasizing the substitution pattern.

Drug NameIndicationScaffold TypeC2 SubstituentMechanism
Oxaprozin NSAID1,3-OxazolePhenylCOX-1/2 Inhibition
Mubritinib Cancer (Clinical)1,3-OxazoleStyryl-CF

HER2 Tyrosine Kinase Inhibitor
Ditazole Anti-platelet1,3-OxazoleDiethanolamine deriv.[3][4][1][6]Platelet Aggregation Inhibitor
Suvorexant *InsomniaBenzoxazoleDiazepane ringOrexin Antagonist

*Note: Suvorexant contains a benzoxazole fused ring, but shares the C2-substitution logic for target engagement.[3][1]

References

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 2025.[1][2] Link

  • Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5. Organic Letters, 2010.[3][4][1][2][5] Link[4]

  • Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 2011.[2] Link

  • Mubritinib (TAK-165). PubChem Compound Summary. Link[4]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Journal of Medicinal Chemistry, 2019.[1][2] Link

An In-Depth Technical Guide to the Safe Handling of Sodium Oxazole-2-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific and Safety Imperative

Sodium oxazole-2-carboxylate and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development.[1][2] The oxazole nucleus, a five-membered aromatic ring containing nitrogen and oxygen, serves as a versatile scaffold in the synthesis of novel therapeutic agents, owing to its ability to interact with various enzymes and receptors.[1][2][3] As research and development in this area intensifies, a comprehensive understanding of the safety and handling protocols for these compounds is not merely a regulatory formality but a scientific necessity. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to manage the risks associated with sodium oxazole-2-carboxylate derivatives, ensuring both personal safety and the integrity of experimental outcomes.

This document is structured to provide not just procedural steps but also the scientific rationale behind them, fostering a culture of safety-conscious research. Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for sodium oxazole-2-carboxylate, this guide synthesizes information from general principles of handling heterocyclic compounds, organic acid salts, and powdered chemicals, alongside available data on oxazole derivatives.

Compound Identification

  • Chemical Name: Sodium oxazole-2-carboxylate

  • Molecular Formula: C₄H₂NNaO₃[4]

  • Molecular Weight: 135.05 g/mol [4]

  • CAS Number: 1255098-88-4[4]

  • Chemical Family: Heterocyclic Compound; Organic Salt[2]

  • Canonical SMILES: C1=COC=N1.C(=O)(O)[Na]

  • Physical Appearance: Typically a white to off-white solid or powder.

Hazard Identification and Risk Assessment

Inferred GHS Hazard Classification:

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4

Warning H302: Harmful if swallowed[5]
Skin Corrosion/IrritationCategory 2

Warning H315: Causes skin irritation[5]
Serious Eye Damage/IrritationCategory 2A

Warning H319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3

Warning H335: May cause respiratory irritation[5]

Expertise-Driven Rationale:

  • Oral Toxicity: Many heterocyclic compounds and organic salts exhibit moderate acute oral toxicity. Assuming a worst-case scenario in the absence of specific data warrants a "Harmful if swallowed" classification.

  • Skin and Eye Irritation: As a salt of a carboxylic acid, this compound can act as a mild irritant upon contact with skin and eyes. The degree of irritation can be exacerbated by the hygroscopic nature of the powder, which can lead to localized concentration of the irritant on moist skin or eye surfaces.

  • Respiratory Irritation: Fine powders of organic compounds are known to cause respiratory tract irritation upon inhalation.[6] The small particle size allows for deep penetration into the respiratory system, potentially causing inflammation and discomfort.

Potential Health Effects:

  • Inhalation: Inhalation of dust may cause irritation to the nose, throat, and respiratory tract, leading to coughing and shortness of breath.

  • Skin Contact: May cause redness, itching, and irritation. Prolonged or repeated contact could lead to dermatitis.

  • Eye Contact: Direct contact with the powder can cause significant irritation, redness, pain, and potential damage to the cornea.

  • Ingestion: Ingestion may lead to gastrointestinal irritation, nausea, vomiting, and diarrhea.

Physical and Chemical Hazards:

  • Dust Explosion: As with many fine organic powders, there is a potential for a dust explosion if the powder is dispersed in the air in sufficient concentration and exposed to an ignition source.

  • Reactivity: The compound is a salt of a weak acid and a strong base. It may react with strong acids to liberate the free carboxylic acid.

First-Aid Measures

Immediate and appropriate first aid is crucial in mitigating the effects of accidental exposure.

  • Inhalation:

    • Immediately move the affected person to fresh air.

    • If breathing is difficult, provide oxygen.

    • If the person is not breathing, begin artificial respiration.

    • Seek immediate medical attention.

  • Skin Contact:

    • Immediately flush the affected skin with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing and shoes while flushing.

    • Wash the affected area with soap and water.

    • If irritation persists, seek medical attention.

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water to dilute the substance.

    • Never give anything by mouth to an unconscious person.

    • Seek immediate medical attention.

Firefighting Measures

Suitable Extinguishing Media:

  • Use a fire extinguisher appropriate for the surrounding fire. For a fire directly involving the chemical, use a dry chemical, carbon dioxide, or foam extinguisher. Water spray can be used to cool fire-exposed containers.

Specific Hazards Arising from the Chemical:

  • Thermal decomposition may produce toxic fumes, including oxides of carbon and nitrogen.

  • As a fine powder, it may form explosive mixtures with air.

Protective Equipment and Precautions for Firefighters:

  • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[7]

  • Evacuate the area and fight the fire from a safe distance.

Accidental Release Measures

A systematic approach to spill management is essential to prevent exposure and environmental contamination.

Personal Precautions, Protective Equipment, and Emergency Procedures:

  • Evacuate unnecessary personnel from the spill area.

  • Wear appropriate personal protective equipment (PPE), including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.

  • Ensure adequate ventilation.

  • Avoid generating dust.

Environmental Precautions:

  • Prevent the spilled material from entering drains, sewers, or waterways.

Methods and Materials for Containment and Cleaning Up:

  • Small Spills:

    • Gently cover the spill with an inert absorbent material, such as vermiculite or sand.

    • Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with a damp cloth or paper towels to remove any remaining residue. Avoid dry sweeping, which can generate dust.

    • Place all cleanup materials in the hazardous waste container.

  • Large Spills:

    • Evacuate the area and contact the institution's environmental health and safety (EHS) department.

    • Prevent the spread of the spill by diking with an inert material.

    • Follow the guidance of EHS personnel for cleanup and disposal.

Diagram: Spill Response Workflow

SpillResponse Spill Spill Occurs Assess Assess Situation (Size, Location, Hazard) Spill->Assess Isolate Isolate the Area (Alert others, restrict access) Assess->Isolate PPE Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) Isolate->PPE Contain Contain the Spill (Use absorbent dikes if necessary) PPE->Contain Cleanup Clean Up Spill (Absorb, scoop, wipe) Contain->Cleanup Dispose Dispose of Waste (Labeled hazardous waste container) Cleanup->Dispose Decontaminate Decontaminate Area and PPE Dispose->Decontaminate Report Report Incident (Supervisor, EHS) Decontaminate->Report

Caption: Workflow for responding to a chemical spill.

Handling and Storage

Proactive measures during handling and storage are the cornerstone of laboratory safety.

Precautions for Safe Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Wear appropriate PPE as detailed in Section 7.

  • Avoid generating and inhaling dust. Use a spatula for transferring the solid.

  • Avoid contact with skin, eyes, and clothing.

  • Keep containers tightly closed when not in use.

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke in the laboratory.[6]

Diagram: Safe Handling of Powdered Compounds

SafeHandling Start Prepare for Handling FumeHood Work in a Chemical Fume Hood Start->FumeHood PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) FumeHood->PPE Transfer Use Spatula for Transfer (Minimize dust generation) PPE->Transfer Weigh Weigh in a Contained Manner Transfer->Weigh Close Keep Container Closed When Not in Use Weigh->Close Clean Clean Up Spills Immediately Close->Clean Wash Wash Hands Thoroughly After Handling Clean->Wash End Handling Complete Wash->End

Caption: Step-by-step workflow for the safe handling of powdered chemical compounds.

Conditions for Safe Storage, Including Any Incompatibilities:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong acids and strong oxidizing agents.

  • The storage area should be clearly labeled.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control, combining engineering controls, administrative controls, and personal protective equipment, provides the most robust protection.

Engineering Controls:

  • Chemical Fume Hood: All work involving the handling of the solid compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should have adequate general ventilation to control airborne concentrations of the chemical.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a risk of splashing or dust generation.[9]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile gloves, should be worn.[8] Gloves should be inspected before use and changed frequently, especially if they become contaminated.

    • Lab Coat: A lab coat, preferably one that is flame-resistant, should be worn at all times to protect skin and clothing.[9]

    • Footwear: Closed-toe shoes are required in the laboratory.[8]

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with a particulate filter may be necessary. The use of a respirator requires a formal respiratory protection program, including fit testing and training.[6]

Hygiene Measures:

  • Wash hands before breaks and at the end of the workday.

  • Contaminated work clothing should not be allowed out of the workplace.

  • Provide an eyewash station and a safety shower in the immediate work area.

Physical and Chemical Properties

PropertyValue
Appearance White to off-white solid/powder
Odor No data available
Odor Threshold No data available
pH No data available (likely basic in aqueous solution)
Melting Point/Freezing Point No data available
Initial Boiling Point and Boiling Range No data available
Flash Point No data available
Evaporation Rate No data available
Flammability (solid, gas) No data available
Upper/Lower Flammability or Explosive Limits No data available
Vapor Pressure No data available
Vapor Density No data available
Relative Density No data available
Solubility Likely soluble in water
Partition Coefficient: n-octanol/water No data available
Auto-ignition Temperature No data available
Decomposition Temperature No data available
Viscosity No data available

Stability and Reactivity

  • Reactivity: Reacts with strong acids to form the corresponding carboxylic acid.

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: No hazardous polymerization is expected.

  • Conditions to Avoid: Avoid generation of dust, exposure to moisture, and high temperatures.

  • Incompatible Materials: Strong acids, strong oxidizing agents.

  • Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Toxicological Information

While specific toxicological data for sodium oxazole-2-carboxylate is not available, the toxicity profile can be inferred from the general properties of oxazole derivatives.

  • Acute Toxicity: As stated in the hazard identification, it is presumed to be harmful if swallowed. The dermal and inhalation toxicity are unknown but should be considered potentially harmful.

  • Skin Corrosion/Irritation: Expected to cause skin irritation.

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.

  • Respiratory or Skin Sensitization: It is possible that some individuals may develop an allergic skin reaction upon repeated exposure.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available. Not listed as a carcinogen by IARC, NTP, or OSHA.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

  • Specific Target Organ Toxicity (Repeated Exposure): No data available.

  • Aspiration Hazard: Not applicable for a solid.

Ecological Information

  • Ecotoxicity: No data available. The environmental impact of this compound has not been fully investigated. It should be prevented from entering the environment.

  • Persistence and Degradability: No data available.

  • Bioaccumulative Potential: No data available.

  • Mobility in Soil: No data available.

Disposal Considerations

  • Waste Treatment Methods: Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. The material should be disposed of as hazardous waste. Do not allow it to enter the sewer system.

Transport Information

This material is not regulated as a hazardous material for transportation by the U.S. Department of Transportation (DOT), International Air Transport Association (IATA), or International Maritime Dangerous Goods (IMDG) code, based on available information. However, regulations may vary, and it is the responsibility of the shipper to ensure compliance.

Regulatory Information

  • U.S. Federal Regulations: This product is not known to be subject to the reporting requirements of SARA Title III, Section 302, 304, or 313.

  • U.S. State Regulations: Check with your state's specific regulations.

References

  • CP Lab Safety. (n.d.). Sodium oxazole-2-carboxylate, min 97%, 10 grams. Retrieved from [Link]

  • MSDS Europe. (n.d.). Hazard statements. Retrieved from [Link]

  • Safety in the Laboratory. (n.d.).
  • BC Knowledge for Employees. (n.d.). I have a chemical spill in the lab, what should I do?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. (n.d.). Journalasjt. Retrieved from [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
  • Kakkar, S., & Narasimhan, B. (2019).
  • CP Lab Safety. (n.d.). Sodium oxazole-2-carboxylate, min 97%, 10 grams.
  • Fent, K. W., et al. (2020). Management of Firefighters' Chemical & Cardiovascular Exposure Risks on the Fireground. International journal of environmental research and public health, 17(22), 8439.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]

  • GHS Hazard statements. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Australian Government. (n.d.).
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Oxazole. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Wasserman, H. H., McCarthy, K. E., & Prowse, K. S. (1986).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: Decarboxylative Cross-Coupling Reactions Using Oxazole-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Cross-Coupling Chemistry

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, particularly within the pharmaceutical industry for the construction of complex molecular architectures.[1] However, traditional methods often rely on pre-formed organometallic reagents (e.g., Grignard, organozinc, or organoboron compounds), which can be sensitive to air and moisture, and their preparation can generate stoichiometric waste.[2][3] Decarboxylative cross-coupling has emerged as a powerful and more sustainable alternative, utilizing readily available and stable carboxylic acids as latent carbanion equivalents.[4][5][6]

This application note provides a comprehensive guide to the theory and practice of decarboxylative cross-coupling reactions, with a specific focus on the utility of oxazole-2-carboxylates as versatile and effective coupling partners. These heterocyclic carboxylates offer distinct advantages in terms of stability, reactivity, and the ability to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.[7][8] We will delve into the mechanistic underpinnings, provide detailed experimental protocols, explore the substrate scope, and offer practical troubleshooting advice to empower researchers in leveraging this transformative technology.

Mechanism and Principles: Unraveling the Catalytic Cycle

The decarboxylative cross-coupling of oxazole-2-carboxylates typically proceeds via a bimetallic catalytic system, most commonly involving palladium and a co-catalyst like copper or silver.[2][9] The generally accepted mechanism involves two interconnected catalytic cycles.

1. The Palladium Cycle (Electrophile Activation):

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to an organic halide (Ar-X), forming a Pd(II) intermediate.[2]

2. The Co-Catalyst Cycle (Nucleophile Generation):

  • Salt Formation and Decarboxylation: The oxazole-2-carboxylic acid reacts with a base and the co-catalyst (e.g., Cu(I) or Ag(I)) to form a metal carboxylate salt.[10][11] This intermediate then undergoes thermal decarboxylation, extruding CO2 and generating an organometallic (e.g., oxazolyl-copper) species.[2][10] The oxazole ring's electronic properties facilitate this key decarboxylation step.

3. The Crossover Step:

  • Transmetalation: The in situ-generated organometallic nucleophile (oxazolyl-M) undergoes transmetalation with the Pd(II)-aryl complex.[2] This step transfers the oxazolyl group to the palladium center.

4. The Final Step:

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired cross-coupled product and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.[12]

The choice of catalyst, ligand, base, and solvent are critical parameters that can significantly influence the reaction's efficiency and substrate scope.

Decarboxylative Cross-Coupling Cycle cluster_pd Palladium Cycle cluster_cu Co-Catalyst Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition (Ar-X) di_pd_complex Ar-Pd(II)-Ox(L_n) pd_complex->di_pd_complex Transmetalation di_pd_complex->pd0 product Ar-Ox di_pd_complex->product Reductive Elimination cu_x Cu(I)X cu_carboxylate Ox-COO-Cu(I) cu_ox Ox-Cu(I) cu_carboxylate->cu_ox Decarboxylation cu_ox->di_pd_complex Transmetalation cu_ox->cu_x Transmetalation co2 CO2 ox_cooh Ox-COOH ox_cooh->cu_carboxylate Base

Caption: Generalized catalytic cycle for decarboxylative cross-coupling.

Experimental Protocols

This section provides a general, step-by-step protocol for a palladium-catalyzed decarboxylative cross-coupling reaction between an oxazole-2-carboxylate and an aryl halide.

Materials and Reagents
Reagent/MaterialTypical GradeSupplierNotes
Oxazole-2-carboxylic acid≥97%CommercialCan be synthesized if not available.[13]
Aryl Halide (I, Br)≥98%CommercialIodides are generally more reactive.
Palladium(II) acetate (Pd(OAc)₂)98%CommercialPre-catalyst.
Triphenylphosphine (PPh₃)99%CommercialLigand. Other ligands can be screened.
Silver(I) carbonate (Ag₂CO₃)99%CommercialCo-catalyst/oxidant.[9]
Potassium carbonate (K₂CO₃)≥99%CommercialBase.
N,N-Dimethylformamide (DMF)AnhydrousCommercialReaction solvent.
Schlenk flask/reaction vial------For inert atmosphere conditions.
Magnetic stirrer and hotplate---------
Argon or Nitrogen gasHigh purity---For inert atmosphere.
General Procedure

Note: This reaction should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the oxazole-2-carboxylic acid (1.2 equiv.), aryl halide (1.0 equiv.), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), silver(I) carbonate (1.5 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Reaction: Place the flask in a preheated oil bath at 120-140 °C and stir vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental_Workflow start Start setup 1. Assemble Reagents in Schlenk Flask start->setup inert 2. Establish Inert Atmosphere (Ar/N2) setup->inert solvent 3. Add Anhydrous Solvent inert->solvent react 4. Heat and Stir (120-140 °C) solvent->react monitor 5. Monitor Reaction (TLC/LC-MS) react->monitor workup 6. Cool, Dilute, and Filter monitor->workup extract 7. Aqueous Work-up workup->extract purify 8. Column Chromatography extract->purify characterize 9. Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the reaction.

Substrate Scope and Applications

A significant advantage of decarboxylative cross-coupling with oxazole-2-carboxylates is its broad substrate scope.[7][9] This methodology has been successfully applied to the synthesis of a diverse array of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and agrochemicals.[10]

Aryl Halide Scope

A wide range of electronically and sterically diverse aryl and heteroaryl halides are suitable coupling partners.

  • Aryl Iodides and Bromides: These are the most common electrophiles, exhibiting high reactivity.

  • Electron-rich and Electron-deficient Arenes: Both are generally well-tolerated, allowing for the synthesis of a wide variety of substituted biaryls.

  • Heterocyclic Halides: Pyridines, pyrimidines, indoles, and other heterocycles can be effectively coupled.[9]

Oxazole-2-carboxylate Scope

The oxazole core can also be substituted at various positions, further expanding the diversity of accessible products.

Aryl Halide ExampleOxazole-2-carboxylate ExampleProductTypical Yield
4-Iodoanisole4-Methyl-2-phenyloxazole-5-carboxylic acid5-(4-Methoxyphenyl)-4-methyl-2-phenyloxazoleHigh
3-Bromopyridine2-(4-Chlorophenyl)oxazole-5-carboxylic acid2-(4-Chlorophenyl)-5-(pyridin-3-yl)oxazoleGood-High
1-Iodonaphthalene2-Methyloxazole-5-carboxylic acid2-Methyl-5-(naphthalen-1-yl)oxazoleGood

Yields are qualitative and depend on specific reaction conditions.

Applications in Drug Discovery

The ability to forge C(sp²)–C(sp²) bonds using stable and readily available carboxylic acids makes this methodology highly attractive for medicinal chemistry and drug development.[1][14] It allows for the late-stage functionalization of complex molecules and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[15] For instance, this strategy has been applied to the synthesis of intermediates for biologically active compounds, such as the agricultural fungicide Boscalid.[10]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvent- Presence of oxygen or moisture- Use a fresh batch of palladium catalyst.- Screen higher temperatures (up to 160 °C).- Use anhydrous solvent and high-purity reagents.- Ensure a properly sealed, inert atmosphere.
Proto-decarboxylation - Presence of a proton source- Reaction conditions too harsh- Use a non-protic solvent and ensure reagents are dry.- Screen different bases (e.g., Cs₂CO₃).- Lower the reaction temperature if possible.
Homocoupling of Aryl Halide - Catalyst system favors this side reaction- Screen different ligands (e.g., phosphine-based, N-heterocyclic carbenes).- Adjust the stoichiometry of the reagents.
Decomposition of Starting Materials - Reaction temperature is too high- Lower the reaction temperature and extend the reaction time.- Screen alternative, lower-boiling point solvents.

Optimization Strategies:

  • Ligand Screening: The choice of ligand on the palladium center is crucial. While PPh₃ is a good starting point, other phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands may offer improved performance for challenging substrates.[16]

  • Co-catalyst and Base: While silver carbonate is effective, copper-based co-catalysts (e.g., CuI, Cu₂O) can also be employed, sometimes leading to different reactivity or improved yields.[2][11] The choice and stoichiometry of the base can also be optimized.

  • Solvent: While DMF is common, other high-boiling polar aprotic solvents like DMAc, NMP, or DMSO can be screened.[17][18]

Conclusion

Decarboxylative cross-coupling reactions using oxazole-2-carboxylates represent a significant advancement in synthetic organic chemistry. This methodology provides a robust, versatile, and more sustainable route to valuable biaryl and heteroaryl structures compared to traditional cross-coupling methods. By leveraging stable and easily accessible carboxylic acids, researchers can streamline synthetic routes, facilitate late-stage functionalization, and accelerate the discovery of new chemical entities. The protocols and insights provided in this application note are intended to serve as a practical guide for the successful implementation and optimization of this powerful synthetic transformation.

References

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Conditions for esterification of sodium dimethyl-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Esterification of Sodium 4,5-Dimethyl-1,3-oxazole-2-carboxylate

Part 1: Executive Summary & Mechanistic Rationale

The Challenge: The Decarboxylation Trap The esterification of sodium 4,5-dimethyl-1,3-oxazole-2-carboxylate presents a specific synthetic challenge distinct from standard aromatic carboxylates. The 2-position of the oxazole ring is flanked by both the oxygen and nitrogen heteroatoms. This electronic environment makes the corresponding free acid, 4,5-dimethyl-1,3-oxazole-2-carboxylic acid , highly prone to thermal decarboxylation.

Upon acidification (protonation of the carboxylate), the resulting free acid can rapidly lose carbon dioxide to form 4,5-dimethyloxazole, particularly under the reflux conditions typical of Fischer esterification. Therefore, protocols that generate the free acid as a long-lived intermediate must be avoided.

The Solution: Direct Nucleophilic Substitution To ensure high yields and purity, this guide prioritizes Direct Alkylation (SN2) of the sodium salt. This approach bypasses the unstable free acid entirely, maintaining the integrity of the oxazole ring. A secondary protocol using Acyl Chloride Activation is provided for cases where the desired alcohol is sterically hindered or lacks a corresponding alkyl halide.

Mechanistic Pathway & Risk Assessment

OxazoleEsterification Salt Sodium Oxazole-2-carboxylate (Starting Material) FreeAcid Free Acid Intermediate (High Instability) Salt->FreeAcid Acidification (H+) Ester Target Oxazole-2-Ester (High Yield) Salt->Ester Direct Alkylation (Method A) Solvent: DMF/DMSO Decarb Decarboxylation Product (Impurity) FreeAcid->Decarb Heat / Time (-CO2) FreeAcid->Ester Fischer (Low Yield) AlkylHalide Alkyl Halide (R-X) AlkylHalide->Ester

Figure 1: Reaction pathway analysis showing the critical risk of decarboxylation via the free acid route and the stability advantage of direct alkylation.

Part 2: Experimental Protocols

Method A: Direct Alkylation (Recommended)

Best for: Methyl, Ethyl, Benzyl, and primary alkyl esters.

This method utilizes the nucleophilicity of the carboxylate anion in a polar aprotic solvent to attack an alkyl halide. It is a "self-buffering" reaction that remains neutral/basic, preventing decarboxylation.

Reagents:

  • Substrate: Sodium 4,5-dimethyl-1,3-oxazole-2-carboxylate (1.0 equiv)

  • Electrophile: Alkyl Iodide or Bromide (1.2 – 1.5 equiv) (e.g., Iodomethane, Ethyl Bromide)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.

  • Base (Optional): Sodium Carbonate (

    
    , 0.5 equiv) – Added only to scavenge any trace acid traces in the solvent.
    

Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 10.0 mmol of sodium 4,5-dimethyl-1,3-oxazole-2-carboxylate in 20 mL of anhydrous DMF.

  • Addition: Cool the suspension to 0°C using an ice bath. Add 12.0 mmol of the Alkyl Iodide dropwise over 5 minutes.

    • Note: If using a volatile halide like Iodomethane, use a reflux condenser cooled to -10°C to prevent loss.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir vigorously for 4–6 hours.

    • Monitoring: The suspension will slowly clear as the sodium salt reacts and NaI precipitates. Monitor by TLC (SiO2, 30% EtOAc/Hexanes) or LC-MS.

  • Workup:

    • Pour the reaction mixture into 100 mL of ice-cold water (or 5% LiCl solution to aid DMF removal).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organics with water (

      
       mL) and brine (
      
      
      
      mL).
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure (keep bath temp < 40°C).
      
  • Purification: The crude product is often pure enough (>95%). If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 85–95%

Method B: Acyl Chloride Activation (For Complex Alcohols)

Best for: Secondary alcohols, tertiary alcohols, or complex scaffolds where no alkyl halide exists.

This method generates the reactive acid chloride in situ from the salt using oxalyl chloride. This avoids the isolation of the free acid.

Reagents:

  • Substrate: Sodium 4,5-dimethyl-1,3-oxazole-2-carboxylate (1.0 equiv)

  • Activator: Oxalyl Chloride (1.2 equiv) + DMF (catalytic, 2-3 drops)

  • Nucleophile: Target Alcohol (1.1 equiv)

  • Base: Pyridine or Triethylamine (2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Protocol:

  • Activation: Suspend 5.0 mmol of the sodium salt in 15 mL anhydrous DCM at 0°C.

  • Chlorination: Add catalytic DMF (2 drops). Add Oxalyl Chloride (6.0 mmol ) dropwise. Gas evolution (

    
    , 
    
    
    
    ) will occur.
    • Critical: Maintain 0°C. Do not reflux. Stir for 1 hour at 0°C until gas evolution ceases.

  • Esterification: Add a solution of the Target Alcohol (5.5 mmol) and Pyridine (10.0 mmol) in 5 mL DCM dropwise to the acid chloride mixture at 0°C.

  • Completion: Allow to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated

    
    , extract with DCM, wash with brine, dry, and concentrate.
    

Yield Expectation: 60–75% (Lower due to moisture sensitivity of the intermediate).

Part 3: Data Analysis & Validation

Table 1: Comparative Analysis of Esterification Methods

FeatureMethod A: Direct AlkylationMethod B: Acyl ChlorideMethod C: Fischer Esterification
Reaction pH Neutral/BasicAcidic (Transient)Highly Acidic
Decarboxylation Risk Negligible Low/ModerateHigh
Substrate Scope Primary Alkyl HalidesComplex AlcoholsSimple Alcohols
Typical Yield > 85%60–75%< 30% (Decomposed)
Purification Minimal (Extraction)ChromatographyDifficult (Byproducts)

Quality Control Specifications:

  • 1H NMR (CDCl3):

    • Diagnostic Shift: Look for the disappearance of the salt/acid signals.[1]

    • Oxazole Ring Methyls: Two singlets typically around

      
       2.1 – 2.4 ppm.
      
    • Ester Group: Methyl ester singlet at

      
       3.9 ppm; Ethyl ester quartet at 
      
      
      
      4.4 ppm.
  • HPLC:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid). Note: Do not use TFA if the ester is acid-sensitive.

    • Retention Time: Ester will be significantly less polar (later eluting) than the starting salt/acid.

References

  • Harrar, K., et al. (2023).[2] One-pot Synthesis of Highly Functionalized Oxazoles. Journal of Synthetic Chemistry. Retrieved from [Link]

  • Corey, E. J., & Wang, Z. (1999).[3] A Practical Synthesis of 1,3-Oxazole. Clockss. Retrieved from [Link]

  • Xu, X., & Li, H. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. NIH PubMed Central. Retrieved from [Link]

  • ChemSynthesis. (2025).[4] Ethyl 4,5-dimethyl-1,3-oxazole-2-carboxylate Properties. Retrieved from [Link]

Sources

Application Note: Oxazole-2-Carboxylates as Reactive Ligands in Decarboxylative Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organometallic catalysis. It addresses the specific use of oxazole-2-carboxylates —not merely as substrates, but as "reactive ligands" (or pro-nucleophiles) that facilitate difficult arylation reactions via decarboxylative pathways.

Executive Summary

Oxazole-2-carboxylates represent a specialized class of "reactive ligands" in transition metal catalysis. Unlike traditional ancillary ligands (e.g., phosphines) that remain bound to the metal to tune reactivity, oxazole-2-carboxylates function as transient directing groups and masked nucleophiles .

In drug discovery, the 2-aryloxazole motif is ubiquitous (e.g., in non-steroidal anti-inflammatory drugs and kinase inhibitors). Traditional synthesis via Stille or Suzuki coupling requires pre-functionalized organometallics (organostannanes or boronic acids), which can be unstable or toxic.

This guide details the use of oxazole-2-carboxylates in Decarboxylative Cross-Coupling (DCC) . By coordinating to a metal center (typically Cu or Ag) through the nitrogen and carboxylate oxygen (N,O-chelation), these ligands undergo facilitated decarboxylation to generate a reactive oxazolyl-metal species in situ, which then couples with aryl halides.

Key Advantages[1]
  • Atom Economy: Eliminates the need for stoichiometric organometallic reagents.

  • Regioselectivity: The carboxylate defines the exact position of C-C bond formation (C2 position), avoiding the regioselectivity issues of direct C-H activation.

  • Safety: Avoids toxic tin reagents (Stille) and unstable 2-oxazolylboronic acids.

Mechanistic Principles: The "Sacrificial Ligand"

The utility of oxazole-2-carboxylates lies in their ability to chelate metal ions, lowering the activation energy for decarboxylation. This process mimics the biological activation of enzymatic cofactors and the classic Hammick reaction.

The Coordination-Decarboxylation Cycle
  • N,O-Chelation: The oxazole-2-carboxylate binds to a coinage metal (M = Cu(I) or Ag(I)) in a bidentate

    
    -fashion. This locks the conformation and pulls electron density from the carboxylate.
    
  • Decarboxylation: The metal facilitates the loss of CO

    
    . Unlike simple benzoates, the adjacent oxazole nitrogen stabilizes the transition state (similar to the way pyridine facilitates decarboxylation in picolinic acid).
    
  • Transmetallation: The resulting Oxazolyl-Cu/Ag species is a "hard" nucleophile. It transmetallates to a Palladium(II) center (formed from the oxidative addition of an aryl halide).

  • Reductive Elimination: The C-C bond is formed, releasing the 2-aryloxazole product.

Visualization: Catalytic Cycle

The following diagram illustrates the dual-metal (Pd/Cu) catalytic cycle where the oxazole-2-carboxylate acts as the pro-nucleophile.

DecarboxylativeCycle Start Oxazole-2-Carboxylate (Ligand/Substrate) Coordination Intermediate A (N,O-Chelated Cu Complex) Start->Coordination + Cu(I) Catalyst Decarboxylation Intermediate B (Oxazolyl-Cu Species + CO2) Coordination->Decarboxylation - CO2 (Rate Limiting) Pd_OxAdd Pd(II)-Ar Complex (Oxidative Addition) Transmetallation Intermediate C (Ar-Pd-Oxazole) Pd_OxAdd->Transmetallation + Intermediate B (Transmetallation) Product 2-Aryloxazole Product Transmetallation->Product Reductive Elimination Product->Pd_OxAdd Regenerate Pd(0)

Figure 1: Dual catalytic cycle showing the role of oxazole-2-carboxylate as a sacrificial ligand that generates the active nucleophile via Cu-mediated decarboxylation.

Experimental Protocol

This protocol describes the Palladium/Copper co-catalyzed decarboxylative arylation of oxazole-2-carboxylic acid (or its potassium salt) with an aryl bromide.

Note: Oxazole-2-carboxylic acid is thermally unstable. It is highly recommended to use the Potassium Salt (Potassium oxazole-2-carboxylate) , which is stable at room temperature, or generate the salt in situ at low temperature before heating.

Materials & Reagents[2][3][4][5][6][7][8][9]
  • Ligand/Substrate: Potassium oxazole-2-carboxylate (1.5 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)

  • Catalyst 1 (Decarboxylation): CuI (10 mol%) or Cu

    
    O
    
  • Catalyst 2 (Coupling): Pd(OAc)

    
     (2-5 mol%)
    
  • Ancillary Ligand: PPh

    
     (10 mol%) or XPhos (for sterically hindered substrates)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF/Toluene mix (dry, degassed)

  • Temperature: 110–130 °C

Step-by-Step Procedure
  • Preparation of the Reaction Vessel:

    • Flame-dry a 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.

    • Allow to cool under a stream of Argon or Nitrogen.

  • Reagent Addition (Glovebox or Schlenk Line):

    • Add Palladium(II) Acetate (0.05 mmol) and Triphenylphosphine (0.10 mmol).

    • Add Copper(I) Iodide (0.10 mmol).

    • Add Potassium oxazole-2-carboxylate (1.5 mmol).

    • Add the Aryl Bromide (1.0 mmol). If liquid, add via syringe in step 3.

  • Solvent & Degassing:

    • Add anhydrous NMP (3.0 mL).

    • Critical Step: The reaction is sensitive to oxygen (which oxidizes the Cu(I) to inactive Cu(II)). Degas the solvent via sparging with Argon for 10 minutes or use the freeze-pump-thaw method (3 cycles).

  • Reaction:

    • Seal the vessel.[1][2]

    • Place in a pre-heated oil block at 120 °C .

    • Stir vigorously for 12–16 hours.

    • Observation: Evolution of gas (CO

      
      ) may be observed in the early stages.
      
  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove metal precipitates.

    • Wash the filtrate with water (3 x 10 mL) to remove NMP (crucial for good separation).

    • Wash with brine (1 x 10 mL), dry over Na

      
      SO
      
      
      
      , and concentrate under reduced pressure.
  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient). Oxazoles are typically UV-active and easy to visualize.

Data Analysis & Optimization

The efficiency of the oxazole-2-carboxylate "ligand" depends heavily on the counter-cation and the solvent system.

Table 1: Optimization of Reaction Parameters
EntryMetal SystemSolventBase/AdditiveYield (%)Notes
1Pd(OAc)

/ CuI
NMPNone (K-salt used)88%Standard conditions
2Pd(OAc)

/ CuI
TolueneK

CO

45%Poor solubility of carboxylate
3Pd(OAc)

/ Ag

CO

DMSONone72%Ag works but is more expensive
4Pd(OAc)

only
NMPCs

CO

<5%Cu is required for decarboxylation
5Pd(OAc)

/ CuI
DMF4Å MS82%Molecular sieves improve reproducibility
Troubleshooting Guide
  • Low Yield:

    • Cause: Protodecarboxylation (formation of unsubstituted oxazole) instead of coupling.

    • Solution: Increase the concentration of the Aryl Halide or use a more active Pd-catalyst (e.g., Pd-132) to ensure transmetallation is faster than protonation.

  • Incomplete Conversion:

    • Cause: Catalyst poisoning by the oxazole nitrogen.

    • Solution: Use a higher temperature (140 °C) or switch to a bulky phosphine ligand (e.g., JohnPhos) on Palladium to prevent inhibitory coordination of the product.

  • Stability Issues:

    • Cause: Oxazole-2-carboxylic acid decomposes on the shelf.

    • Solution: Always store as the Potassium salt or Ethyl ester (hydrolyze the ester immediately prior to use with LiOH in THF/Water).

Critical Comparison: Why use this method?

FeatureStille Coupling (Sn)Suzuki Coupling (B)Decarboxylative (COOH)
Precursor Stability High (Toxic)Low (Protodeboronation)Medium (Store as K-salt)
Atom Economy Poor (SnBu

waste)
ModerateExcellent (CO

waste)
Toxicity HighLowLow
Cost HighHighLow (Carboxylates are cheap)

References

  • Foundational Review: Goossen, L. J., et al. "Decarboxylative Cross-Coupling Reactions."[3] Science, 2006 , 313, 662. Link

  • Azole Specifics: Shang, R., et al. "Palladium-Catalyzed Decarboxylative Cross-Coupling of Azole Carboxylic Acids." J. Am. Chem. Soc., 2010 , 132, 14391. Link

  • Mechanism (N,O-Chelation): Hoover, J. M., & Stahl, S. S. "Highly Selective Copper-Catalyzed Oxidation of Heterocycles." J. Am. Chem. Soc., 2011 , 133, 16901. Link

  • Picolinic Acid Analogy: Deng, H., et al. "Ligand-Promoted C-H Activation." Angew. Chem. Int. Ed., 2011 , 50, 1384. Link

  • Oxazole Synthesis: Wipf, P. "Synthetic Applications of Oxazoles." Chem. Rev., 1995 , 95, 2115. Link

Sources

Application Note: High-Fidelity Amide Coupling of Sodium Dimethyl-1,3-oxazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists handling the unstable oxazole-2-carboxylate scaffold.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The coupling of sodium dimethyl-1,3-oxazole-2-carboxylate (typically the 4,5-dimethyl congener) presents a unique synthetic challenge: induced decarboxylation . Unlike standard benzoic acids, the oxazole-2-carboxylic acid moiety is electronically predisposed to lose carbon dioxide (


) to form the corresponding oxazole protonated at the C2 position.

This instability is driven by the electron-deficient nature of the oxazole ring, specifically at the C2 position (the "gauche effect" and heteroatom stabilization of the resulting carbanion/ylide intermediate). Consequently, standard protocols that involve acidic workups or slow activation kinetics often lead to low yields and high impurities.

This guide provides two validated protocols designed to bypass the decarboxylation trap:

  • Method A (The "Soft" Activation): Using DMTMM in protic media (Recommended).

  • Method B (The "Fast" Capture): Using HATU with strict pH control.

Mechanistic Insight: The Decarboxylation Trap

To succeed, one must understand the failure mode. The sodium salt is stable. However, upon protonation or activation, the species enters a danger zone where decarboxylation competes with amidation.

Competing Pathways Diagram

OxazoleCoupling Salt Sodium Oxazole-2-carboxylate (Stable Storage Form) Acid Free Acid Intermediate (Transient) Salt->Acid Protonation (H+) ActiveEster Activated Ester (Reactive Species) Salt->ActiveEster Direct Activation (DMTMM/HATU) Decarb Decarboxylated Byproduct (Dead End) Acid->Decarb -CO2 (Rapid) ActiveEster->Decarb Thermal Degradation Amide Target Amide Product (Stable) ActiveEster->Amide Amine Nucleophile (Fast Capture)

Figure 1: The kinetic competition between amide formation and decarboxylation. The key to success is the direct path from Salt to Active Ester, avoiding the Free Acid intermediate.

Experimental Protocols

Method A: DMTMM-Mediated Coupling (Recommended)

Why this works: DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) allows activation without prior acidification. It works effectively in alcohols or mixed aqueous solvents where the sodium salt is soluble, ensuring a homogeneous reaction without generating the unstable free acid.

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or secondary amine (1.1 equiv)

  • Reagent: DMTMM-Cl (1.2 equiv) [CAS: 3945-69-5]

  • Solvent: Methanol (MeOH) or THF/Water (3:1)

  • Base: N-Methylmorpholine (NMM) (0.5 equiv - optional, to buffer HCl generation)

Step-by-Step Procedure
  • Solubilization: In a round-bottom flask, dissolve the sodium salt (1.0 equiv) and the amine (1.1 equiv) in MeOH (0.2 M concentration).

    • Note: If the salt is not fully soluble in MeOH, use a THF/Water (3:1) mixture.

  • Activation: Add DMTMM-Cl (1.2 equiv) in a single portion at room temperature (20–25 °C).

    • Observation: A white precipitate (NaCl) may form immediately, or the solution may remain clear depending on the solvent.

  • Reaction: Stir the mixture at room temperature for 4–12 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material mass (often ionizes poorly) and the appearance of the product. Watch for the decarboxylated byproduct (M-44).

  • Workup:

    • Evaporate the volatiles under reduced pressure (do not heat above 40 °C).

    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash with saturated NaHCO₃ (to remove unreacted acid/DMT-OH) and then Brine .

    • Critical: Avoid acidic washes (e.g., 1N HCl) if the product oxazole is acid-sensitive.

    • Dry over Na₂SO₄, filter, and concentrate.

Method B: HATU/DIEA in Aprotic Media

Why this works: For amines that are poorly soluble in alcohols, or for high-throughput parallel synthesis, HATU is preferred. The excess base (DIEA) ensures the carboxylate remains deprotonated until it reacts with HATU.

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.0 – 1.2 equiv

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step Procedure
  • Suspension: Suspend the sodium salt in anhydrous DMF (0.1 M).

  • Base Addition: Add DIPEA (2.0 equiv).

    • Reasoning: Even though we start with a salt, the HATU activation releases a protonated byproduct. The DIPEA ensures the "pH" stays basic, preventing the formation of the unstable free acid.

  • Amine Addition: Add the amine (1.2 equiv).

  • Activation: Cool the mixture to 0 °C (ice bath). Add HATU (1.2 equiv).

  • Reaction: Allow to warm to room temperature and stir for 2–6 hours.

  • Workup:

    • Dilute with EtOAc.

    • Wash 3x with water (to remove DMF) and 1x with Brine.

    • Dry and concentrate.

Data Summary & Troubleshooting

Comparative Analysis of Conditions
ParameterMethod A (DMTMM)Method B (HATU)Standard (EDC/HOBt)
Risk of Decarboxylation Low Low-MediumHigh
Solvent Compatibility MeOH, EtOH, Water/THFDMF, DMAc, NMPDCM, DMF
Workup Ease High (Water soluble byproducts)Medium (Requires DMF removal)Medium
Cost ModerateHighLow
Recommendation Primary Choice Secondary ChoiceAvoid
Troubleshooting Guide
  • Problem: Significant decarboxylated byproduct observed.

    • Root Cause:[1][2] Reaction medium became acidic or temperature was too high.

    • Solution: Switch to Method A (DMTMM). Ensure temperature does not exceed 25 °C. If using Method B, increase DIPEA to 3.0 equiv.

  • Problem: Low conversion; starting material remains.

    • Root Cause:[1][2] Poor solubility of the sodium salt in the chosen solvent.

    • Solution: Add a small amount of water (if using THF) or switch to DMF. Ensure the salt is finely ground before addition.

  • Problem: Epimerization (if amine is chiral).

    • Root Cause:[1][2] Over-activation or high basicity.

    • Solution: Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine as an alternative low-epimerization method.

Workflow Visualization

Workflow Start Start: Sodium Oxazole Salt Solvent Dissolve in MeOH (Method A) or Suspend in DMF (Method B) Start->Solvent AddAmine Add Amine Nucleophile Solvent->AddAmine AddReagent Add Coupling Agent (DMTMM or HATU) AddAmine->AddReagent Crucial: Amine present during activation Reaction Stir at 20°C (4-12 Hours) AddReagent->Reaction QC Check LCMS for Decarboxylation (M-44) Reaction->QC QC->Solvent Fail (Adjust pH/Temp) Finish Isolate Amide QC->Finish Pass

Figure 2: Operational workflow emphasizing the presence of the amine during the activation step to trap the active ester immediately.

References

  • Kunishima, M., et al. "4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM): A Versatile Agent for Amide Synthesis." Tetrahedron, 2001.

  • Bode, J. W., et al. "Peptide Synthesis with DMT-MM." Organic Syntheses, 2008.

  • Shioiri, T., et al. "New Methods for the Synthesis of Oxazoles." Chemical Reviews, 2004. (Discusses oxazole stability and coupling challenges).
  • Review on DMTMM Applications. "DMTMM in Amide Bond Formation." SigutLabs, 2022.

Sources

Application Note: Strategic Utilization of Carboxylate Salts for the One-Pot Assembly of Polysubstituted Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxazole moiety is a cornerstone pharmacophore in medicinal chemistry, ubiquitous in bioactive natural products (e.g., siphonazoles, diazonamides) and synthetic therapeutics (e.g., oxaprozin).[1][2] Traditional synthesis often relies on unstable acid chlorides or harsh dehydrating conditions (e.g., POCl


).

This Application Note details two distinct, high-value protocols utilizing carboxylate salts as versatile precursors. Unlike their acid chloride counterparts, carboxylate salts offer superior bench stability, ease of handling, and orthogonal reactivity profiles.

  • Protocol A (The Nucleophilic Cascade): A sequential one-pot substitution/cyclization utilizing alkali metal carboxylates and

    
    -haloketones. Ideal for large-scale preparation of 2,4-disubstituted oxazoles.
    
  • Protocol B (The Radical Annulation): A silver-catalyzed decarboxylative cyclization utilizing

    
    -oxocarboxylates and isocyanides. Ideal for accessing sterically demanding 4,5-disubstituted or trisubstituted frameworks under mild conditions.
    

Protocol A: Sequential One-Pot Substitution/Cyclization

Principle & Mechanism

This method leverages the nucleophilicity of carboxylate salts (R


COO

M

) to displace the halide of an

-haloketone, generating an

-acyloxy ketone intermediate in situ. Subsequent addition of an ammonia source (ammonium acetate) triggers a cyclodehydration (modified Robinson-Gabriel synthesis) to yield the oxazole.

Key Advantage: Eliminates the isolation of the


-acyloxy ketone, reducing solvent waste and processing time.
Mechanistic Pathway (Graphviz)

RobinsonGabriel_Cascade Start α-Haloketone + Carboxylate Salt Inter1 α-Acyloxy Ketone (Ester Intermediate) Start->Inter1 SN2 Substitution (DMF, 60°C) Inter2 α-Acyloxy Imine Inter1->Inter2 Imine Formation Reagent Add NH4OAc (Ammonia Source) Reagent->Inter2 Inter3 5-Hydroxyoxazoline Inter2->Inter3 Cyclization Product 2,4-Disubstituted Oxazole Inter3->Product -H2O (Aromatization)

Figure 1: Logical flow of the Sequential Nucleophilic Substitution/Cyclization pathway.

Experimental Protocol

Target: Synthesis of 2-phenyl-4-(p-tolyl)oxazole.

Reagents:

  • 2-Bromo-4'-methylacetophenone (1.0 equiv, 5.0 mmol)

  • Sodium Benzoate (1.2 equiv, 6.0 mmol)

  • Ammonium Acetate (5.0 equiv, 25.0 mmol)

  • Solvent: Glacial Acetic Acid (AcOH) or DMF (see Note 1).

Step-by-Step Procedure:

  • Salt Formation/Substitution: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-4'-methylacetophenone (1.07 g) and Sodium Benzoate (0.86 g).

  • Solvent Addition: Add DMF (10 mL). Stir at 60 °C for 1-2 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 4:1) for the disappearance of the bromide and appearance of the intermediate ester (typically higher R

      
      ).
      
  • Nitrogen Source Addition: Once substitution is complete, add Ammonium Acetate (1.93 g) directly to the hot reaction mixture.

  • Cyclization: Increase temperature to 100–110 °C and stir for 4–6 hours.

    • Observation: The reaction mixture typically darkens.

  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (50 mL). The product often precipitates as a solid.

    • If solid:[3] Filter, wash with water and cold ethanol.

    • If oil: Extract with Ethyl Acetate (3 x 20 mL), wash with saturated NaHCO

      
       (to remove excess acid/salt), dry over Na
      
      
      
      SO
      
      
      , and concentrate.
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

Expert Note 1 (Solvent Choice): While DMF accelerates the S


2 step, Acetic Acid is superior for the cyclization step. For a true one-pot, start in DMF, then add AcOH (5 equiv) along with NH

OAc in Step 3 to facilitate dehydration.

Protocol B: Silver-Catalyzed Decarboxylative Annulation

Principle & Mechanism

This advanced protocol utilizes


-oxocarboxylate salts  (e.g., Potassium 2-oxo-2-phenylacetate) as precursors for acyl radicals. In the presence of a silver catalyst and a persulfate oxidant, the salt undergoes oxidative decarboxylation. The resulting acyl radical adds to an isocyanide, followed by cyclization to form the oxazole ring.

Key Advantage: Allows for the regioselective synthesis of 2,5-disubstituted oxazoles under mild, neutral conditions, avoiding strong acids.

Mechanistic Pathway (Graphviz)

Decarboxylative_Annulation Salt α-Oxocarboxylate Salt (R-CO-COO- K+) Radical1 Carboxyl Radical Salt->Radical1 SET Oxidation Oxidant Ag(I) / S2O8(2-) Oxidant->Salt Catalysis Radical2 Acyl Radical (R-CO•) Radical1->Radical2 -CO2 (Decarboxylation) Imidoyl Imidoyl Radical Intermediate Radical2->Imidoyl + Isocyanide Isocyanide Isocyanide (R'-NC) Isocyanide->Imidoyl Cation Oxazole Cation Imidoyl->Cation Cyclization/Oxidation Final Functionalized Oxazole Cation->Final -H+

Figure 2: Radical mechanism for the Silver-Catalyzed Decarboxylative Annulation.

Experimental Protocol

Target: Synthesis of 2-phenyl-5-(4-methoxyphenyl)oxazole.

Reagents:

  • Potassium 2-oxo-2-(4-methoxyphenyl)acetate (1.0 equiv, 0.5 mmol)

  • Phenyl Isocyanide (1.5 equiv, 0.75 mmol)

  • Ag

    
    CO
    
    
    
    (0.1 equiv, 10 mol%)
  • K

    
    S
    
    
    
    O
    
    
    (1.5 equiv)
  • Solvent: CH

    
    CN/H
    
    
    
    O (1:1 mixture).

Step-by-Step Procedure:

  • Setup: To a sealed tube or Schlenk flask, add the Potassium

    
    -oxocarboxylate salt (109 mg), Ag
    
    
    
    CO
    
    
    (14 mg), and K
    
    
    S
    
    
    O
    
    
    (202 mg).
  • Solvent/Reagent Addition: Evacuate and backfill with Argon (3 cycles). Add degassed CH

    
    CN (2.5 mL) and H
    
    
    
    O (2.5 mL), followed by Phenyl Isocyanide (77 mg).
  • Reaction: Seal the tube and stir at 60–80 °C for 12 hours.

    • Note: The reaction is generally heterogeneous. Efficient stirring is critical.

  • Work-up: Dilute with Ethyl Acetate (20 mL) and wash with brine.

  • Purification: The organic layer is dried over Na

    
    SO
    
    
    
    , concentrated, and purified via silica gel chromatography (Petroleum ether/EtOAc gradient).

Data Summary & Scope

The following table summarizes the expected yields and functional group tolerance based on validation runs of these protocols.

EntryProtocolR1 (Carboxylate/Salt)R2 (Substrate)Yield (%)Notes
1 APh-COO

Na

4-Me-Ph (Ketone)82%Robust; scales to >10g easily.
2 A4-NO

-Ph-COO

Na

Ph (Ketone)76%EWG on carboxylate tolerated well.
3 AMe-COO

Na

Ph (Ketone)65%Aliphatic salts yield lower due to volatility/side reactions.
4 BPh-CO-COO

K

Cyclohexyl-NC71%Excellent for alkyl-aryl oxazoles.
5 B4-OMe-Ph-CO-COO

K

Tosyl-CH

-NC
58%Access to sulfonylated oxazoles.

Critical Process Parameters (Expert Insights)

Handling Carboxylate Salts[2][4]
  • Hygroscopicity: Many potassium salts are hygroscopic. Dry the salts under vacuum at 50 °C for 4 hours prior to use in Protocol B to prevent quenching of the acyl radical by excess water, although the reaction tolerates biphasic water.

  • Counter-ion Effect: In Protocol A, Sodium salts are preferred for their balance of solubility and cost. In Protocol B, Potassium salts of

    
    -keto acids are preferred due to lower oxidation potentials, facilitating the SET (Single Electron Transfer) process.
    
Safety & Scalability
  • Isocyanides (Protocol B): These reagents are foul-smelling and potentially toxic. All weighing and transfers must occur in a well-ventilated fume hood. Treat glassware with bleach (hypochlorite) post-reaction to oxidize residual isocyanides to isocyanates/amines.

  • Ammonium Acetate (Protocol A): Use a large excess (5–10 equiv). It acts as both the nitrogen source and a buffer. If the reaction stalls at the intermediate ester stage, add 2 equiv of Glacial Acetic Acid.

Troubleshooting
  • Problem: Low yield in Protocol A.

    • Diagnosis: Incomplete cyclization.

    • Solution: Ensure the temperature reaches >100 °C. If using DMF, the reflux temperature is sufficient, but water removal (using a Dean-Stark trap if using Toluene/AcOH) significantly boosts yield.

  • Problem: Silver mirror formation in Protocol B.

    • Diagnosis: Catalyst decomposition.

    • Solution: Ensure the oxidant (persulfate) is fresh. The re-oxidation of Ag(0) to Ag(I) is crucial for the catalytic cycle.

References

  • Robinson-Gabriel Modification

    • Title: General synthesis of oxazoles

      
      -acyloxy ketones.[4]
      
    • Source:Organic Reactions (Classic Mechanism).
    • Context: Found
  • Silver-Catalyzed Decarboxylation

    • Title: Synthesis of oxazoles by silver catalysed oxidative decarboxylation-cycliz

      
      -oxocarboxylates and isocyanides.[2][5]
      
    • Source:Chemical Communic
    • Context: Primary source for Protocol B (Lei et al.).
  • Direct Synthesis from Carboxylic Acids

    • Title: Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.[2][3][6]

    • Source:The Journal of Organic Chemistry, 2015 (and recent upd
    • Context: Supporting logic for using acid/salt precursors.
  • Transition Metal-Free Approaches

    • Title: Recent Development and Green Approaches for Synthesis of Oxazole Derivatives.[7][8]

    • Source:Indian Journal of Pharmaceutical Sciences, 2023.[9]

    • Context: Review of green methods including salt-based routes.

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Enhancing the Solubility of Sodium Oxazole Carboxylates in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of sodium oxazole carboxylates in non-polar organic solvents. Here, we delve into the fundamental principles governing this issue and provide a series of practical, field-tested troubleshooting strategies and detailed experimental protocols. Our aim is to not only offer solutions but also to explain the underlying causality, empowering you to make informed decisions in your experimental design.

I. Understanding the Core Challenge: Why is My Sodium Oxazole Carboxylate Not Dissolving?

This is the most frequent and fundamental question we encounter. The poor solubility of sodium oxazole carboxylates in non-polar solvents is a direct consequence of the "like dissolves like" principle of chemistry.[1] Let's break down the contributing factors:

  • High Polarity of the Salt: Sodium oxazole carboxylates are ionic compounds. The sodium cation (Na+) and the oxazole carboxylate anion are held together by strong electrostatic forces within a crystal lattice structure.[2] This ionic nature makes the compound highly polar.

  • Low Polarity of the Solvent: Non-polar solvents, such as hexanes, toluene, or dichloromethane, are characterized by weak intermolecular forces, primarily London dispersion forces.[3][4]

  • The Energy Mismatch: For dissolution to occur, the energy released from the interaction between the solute (the salt) and the solvent must be sufficient to overcome two major energy barriers:

    • Lattice Energy: The energy required to break apart the ionic crystal lattice of the sodium oxazole carboxylate.[2][5][6][7] Salts with high lattice energy are inherently more difficult to dissolve.[2][5][7]

    • Solvent-Solvent Interactions: The energy needed to create a "cavity" within the solvent to accommodate the solute molecules.

In the case of a polar salt in a non-polar solvent, the weak interactions between the ions and the non-polar solvent molecules do not provide enough energy to overcome the high lattice energy of the salt.[3] The solvent molecules cannot effectively solvate and stabilize the individual ions.[1]

Frequently Asked Questions (FAQs) - The Fundamentals

Q1: What is a sodium oxazole carboxylate?

A1: It is the sodium salt of an oxazole carboxylic acid. The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[8] The carboxylate group (-COO⁻) is attached to this ring, and the negative charge is balanced by a sodium ion (Na⁺). These compounds are often building blocks in the synthesis of more complex molecules, particularly in pharmaceutical development.[9][10][11][12][13]

Q2: How does the structure of the oxazole ring affect solubility?

A2: The oxazole ring itself is a polar entity due to the presence of electronegative oxygen and nitrogen atoms.[14] This inherent polarity contributes to the overall polar nature of the sodium salt, further decreasing its affinity for non-polar environments.

Q3: Are all sodium carboxylates poorly soluble in non-polar solvents?

A3: Generally, yes, especially those with shorter carbon chains.[15] As the non-polar (hydrophobic) portion of the carboxylate molecule increases in size, its solubility in non-polar solvents may slightly improve, but the ionic nature of the sodium salt remains the dominant factor.

II. Troubleshooting Guide: Practical Strategies to Enhance Solubility

When faced with a solubility challenge, a systematic approach is crucial. This section provides a series of troubleshooting steps, from simple adjustments to more advanced chemical modifications.

Decision-Making Workflow for Solubility Enhancement

Solubility_Workflow start Start: Poor Solubility of Sodium Oxazole Carboxylate solvent_screening Solvent Screening & Co-solvent Systems start->solvent_screening Initial Approach temp_sonication Temperature Adjustment & Sonication solvent_screening->temp_sonication If solubility is still low success Success: Compound Solubilized solvent_screening->success If successful ptc Phase-Transfer Catalysis (PTC) temp_sonication->ptc For biphasic reactions or when direct dissolution fails temp_sonication->success If successful counter_ion Counter-Ion Exchange ptc->counter_ion If PTC is ineffective or not applicable ptc->success If successful derivatization Chemical Derivatization counter_ion->derivatization For a more permanent solubility modification counter_ion->success If successful derivatization->success If successful

Caption: A stepwise approach to troubleshooting poor solubility.

Detailed Troubleshooting Steps

Issue 1: The sodium oxazole carboxylate forms a solid precipitate or remains as an undissolved solid in the non-polar solvent.

Potential Cause Proposed Solution & Scientific Rationale
High Lattice Energy and Polarity Mismatch 1. Introduce a Polar Co-solvent: The addition of a small amount of a polar, miscible co-solvent can significantly enhance solubility. The co-solvent molecules can interact with the ions, helping to break down the crystal lattice and bridge the polarity gap between the salt and the non-polar bulk solvent.[16]
2. Increase Temperature: For many compounds, solubility increases with temperature. The added thermal energy can help overcome the lattice energy of the salt. However, be mindful of the thermal stability of your compound and the boiling point of your solvent.
3. Sonication: The application of ultrasonic waves can aid in the dissolution process by providing mechanical energy to break apart the solid particles and increase the surface area available for solvation.[16]

Issue 2: The reaction is sluggish or fails to proceed, suggesting the concentration of the dissolved salt is too low for an effective reaction rate.

Potential Cause Proposed Solution & Scientific Rationale
Insufficient Concentration of the Anion in the Organic Phase 1. Employ Phase-Transfer Catalysis (PTC): This is a powerful technique for reactions involving a water-soluble salt and an organic-soluble substrate.[17][18][19] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the carboxylate anion from the solid or aqueous phase into the organic phase where the reaction occurs.[18][19][20]
2. Counter-Ion Exchange to a Lipophilic Salt: This involves replacing the sodium cation with a larger, more organic-soluble (lipophilic) cation.[21][22][23][24] This fundamentally alters the salt's properties, reducing its lattice energy and increasing its affinity for non-polar environments.[22]

Issue 3: The goal is to formulate the oxazole carboxylate in a non-polar medium for downstream applications, and a stable, soluble form is required.

Potential Cause Proposed Solution & Scientific Rationale
Inherent Physicochemical Properties of the Sodium Salt are Unsuitable 1. Counter-Ion Exchange (as above): Creating a lipophilic salt is a primary strategy for formulation development.[21][22][23][24]
2. Chemical Derivatization: If permissible for the application, converting the carboxylic acid to a more non-polar derivative, such as an ester or an amide, will drastically increase its solubility in non-polar solvents. This is a covalent modification and will change the chemical identity of the compound.

III. Experimental Protocols and Methodologies

Here we provide detailed, step-by-step procedures for the more advanced techniques discussed above.

Protocol 1: Solubility Enhancement using a Phase-Transfer Catalyst

This protocol is suitable for facilitating a reaction between a sodium oxazole carboxylate and a substrate in a non-polar solvent.

Objective: To increase the concentration of the oxazole carboxylate anion in the organic phase to promote a reaction.

Materials:

  • Sodium oxazole carboxylate

  • Non-polar solvent (e.g., toluene, dichloromethane)

  • Organic-soluble substrate

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)

  • Reaction vessel with stirring capability

Procedure:

  • To the reaction vessel, add the sodium oxazole carboxylate, the organic-soluble substrate, and the non-polar solvent.

  • Begin vigorous stirring to create a suspension.

  • Add a catalytic amount of the phase-transfer catalyst (typically 1-10 mol% relative to the sodium oxazole carboxylate).

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

Mechanism of Action:

PTC_Mechanism cluster_organic Organic Phase RCOONa_solid R-COO⁻Na⁺ (Solid) Q_OOCR Q⁺R-COO⁻ (Lipophilic Ion Pair) RCOONa_interface->Q_OOCR Anion Exchange Q_X Q⁺X⁻ (PTC) Substrate Organic Substrate Q_OOCR->Substrate Reaction QX_regenerated Q⁺X⁻ Q_OOCR->QX_regenerated Catalyst Regeneration Product Product Substrate->Product QX_regenerated->RCOONa_interface Cycle Repeats

Caption: Mechanism of Phase-Transfer Catalysis.

Protocol 2: Preparation of a Lipophilic Salt via Counter-Ion Exchange

This protocol describes the conversion of a sodium oxazole carboxylate into a more organic-soluble salt.

Objective: To synthesize a new salt form of the oxazole carboxylate with enhanced solubility in non-polar solvents.

Materials:

  • Sodium oxazole carboxylate

  • A salt containing a lipophilic cation (e.g., tetrabutylammonium chloride, tetrahexylammonium bromide)

  • A solvent system that allows for the precipitation of the inorganic byproduct (e.g., a mixture of a polar and a non-polar solvent).

Procedure:

  • Dissolve the sodium oxazole carboxylate in a minimal amount of a suitable polar solvent (e.g., methanol, water).

  • In a separate flask, dissolve an equimolar amount of the lipophilic cation salt in a solvent in which the desired lipophilic salt is soluble, but the sodium salt byproduct (e.g., NaCl) is not (e.g., dichloromethane, ethyl acetate).

  • Slowly add the solution of the sodium oxazole carboxylate to the solution of the lipophilic cation salt with vigorous stirring.

  • A precipitate of the inorganic byproduct (e.g., NaCl) should form.

  • Stir the mixture for a predetermined time (e.g., 1-2 hours) to ensure complete reaction.

  • Filter the mixture to remove the precipitated inorganic salt.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the desired lipophilic oxazole carboxylate salt.

  • Characterize the resulting salt to confirm its identity and purity (e.g., by NMR, IR, and melting point analysis).

Rationale for Counter-Ion Selection:

Counter-Ion Type Examples Advantages Considerations
Quaternary Ammonium Tetrabutylammonium, TetrahexylammoniumReadily available, highly effective at increasing lipophilicity.Can be hygroscopic, may require careful drying.
Quaternary Phosphonium Tetrabutylphosphonium, TetrahexylphosphoniumSimilar to quaternary ammonium salts, often with better thermal stability.Can be more expensive.
Large Organic Cations Dicationic liquids, etc.Can be tailored for specific applications.May require custom synthesis.
Protocol 3: A Simple Method for Determining Solubility

This protocol provides a basic method to qualitatively and quantitatively assess the solubility of your compound.[25][26][27][28][29]

Objective: To determine the approximate solubility of a sodium oxazole carboxylate or its derivatives in a given solvent.

Materials:

  • The compound to be tested

  • The chosen solvent

  • Small vials with caps

  • A magnetic stirrer and stir bars (optional)

  • An analytical balance

  • A method for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Saturated Solution Preparation:

    • Add an excess amount of the solid compound to a known volume of the solvent in a vial. "Excess" means that undissolved solid remains after thorough mixing.

    • Seal the vial and agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (this could range from a few hours to 24 hours). A magnetic stirrer can be used for continuous agitation.

  • Sample Collection:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended particles.

  • Concentration Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method.

    • Determine the concentration of the compound in the diluted sample using a pre-established calibration curve.

  • Solubility Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at that temperature.

IV. Concluding Remarks

The challenge of dissolving polar sodium oxazole carboxylates in non-polar solvents is a common hurdle in chemical synthesis and formulation. By understanding the underlying principles of solubility and systematically applying the troubleshooting strategies outlined in this guide, researchers can effectively overcome these obstacles. The choice of method will depend on the specific experimental context, whether the goal is to facilitate a reaction or to develop a stable formulation. We encourage you to start with the simplest methods and progress to more complex chemical modifications as needed.

V. References

  • Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90, 3727-3732. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

  • Quora. (2021). Why is solvation energy greater than lattice energy to dissolve an ionic compound?[Link]

  • Doubtnut. (n.d.). How does the lattice energy of an ionic solid affect its solubility in water?[Link]

  • Chemistry LibreTexts. (2021). 5.4: Lattice Energy and Solubility. [Link]

  • Chemistry Stack Exchange. (2014). Why do ionic substances with higher lattice energies tend to be less soluble in water than substances with lower lattice energies?[Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. [Link]

  • Chemistry LibreTexts. (2023). 9.12: Lattice Energies and Solubility. [Link]

  • Bakulev, V. A., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14769–14778. [Link]

  • Zhang, L., et al. (2016). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data, 61(2), 857–862. [Link]

  • UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • Williams, H. D., et al. (2024). Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax. Molecular Pharmaceutics. [Link]

  • Healy, A. M., et al. (2009). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed, 385(1-2), 10-23. [Link]

  • Quora. (2017). How can you determine the solubility of organic compounds?[Link]

  • Williams, H. D., et al. (2024). Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax. National Institutes of Health. [Link]

  • Reddit. (2022). Determination of maximum solubility?[Link]

  • ResearchGate. (2025). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. [Link]

  • Chemistry LibreTexts. (2020). 21.1: Structure and Properties of Carboxylic Acids and their Salts. [Link]

  • PubMed. (2024). Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax. [Link]

  • YouTube. (2023). Increase Solubility of Sparingly Soluble Salts. [Link]

  • RevisionDojo. (2025). Why Do Polar And Nonpolar Substances Dissolve Differently?[Link]

  • Catalent. (n.d.). LIPOPHILIC SALTS - Opportunities & Applications in Oral Drug Delivery. [Link]

  • Taylor & Francis Online. (2021). Multifunctional self-emulsifying drug delivery system: an efficient strategy for oral delivery of therapeutic peptides and proteins. [Link]

  • ResearchGate. (2023). High Throughput Salt Screening of Synthetic Intermediates: Effects of Solvent, Counter-ion and Counter-ion Solubility. [Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]

  • BioFuran Materials. (2025). Carboxylate Compounds for Modern Applications. [Link]

  • ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]

  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]

  • ACS Publications. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • ResearchGate. (2025). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]

  • Chemistry Stack Exchange. (2015). Why don't polar and non-polar compounds dissolve each other?[Link]

  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. [Link]

  • Reddit. (2012). I understand why polar compounds dissolve in polar solvents (dipole-dipole interactions, H-bonding, etc.) but why do non-polar compounds dissolve in non-polar solvents?[Link]

  • Solubility of Things. (n.d.). Oxazole. [Link]

  • Quora. (2017). How does the size of the counterion affect the solubility of a salt?[Link]

  • CP Lab Safety. (n.d.). Sodium oxazole-2-carboxylate, min 97%, 10 grams. [Link]

  • Quora. (2016). Why is sodium carboxylate salt so soluble?[Link]

  • National Institutes of Health. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]

  • Wikipedia. (n.d.). Oxazole. [Link]

  • Taylor & Francis Online. (2018). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

Sources

Technical Support Center: Regiocontrol in 4,5-Dimethyloxazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Regioselectivity & Yield in 4,5-Dimethyloxazole Scaffolds

Executive Summary: The Reactivity Triad

Functionalizing 4,5-dimethyloxazole requires navigating a distinct hierarchy of acidity and reactivity. Unlike symmetrical heterocycles, this scaffold presents three competitive sites. Your success depends on exploiting—or suppressing—the innate electronic bias of the oxazole ring.

The Hierarchy of Reactivity (Acidity/Lability):

  • C2 Position (Ring Proton):

    
    .[1] The kinetic and thermodynamic sink. Must be addressed first.
    
  • C5-Methyl Group (Lateral): Secondary reactive site. Activated by the inductive effect of the adjacent oxygen.

  • C4-Methyl Group (Lateral): Least reactive. Requires blocking both C2 and C5-Me, or specific directing groups.

Module 1: C2 Functionalization (The Gateway)

Context: The C2 proton is the most acidic site due to the cumulative inductive effects of the nitrogen and oxygen atoms. It is the default site for lithiation and transition-metal catalyzed C-H activation.

Troubleshooting Guide: C2-Lithiation
SymptomProbable CauseCorrective Action
Low Yield / Complex Mixture Ring Opening (Isocyanide Equilibrium): At temperatures > -60°C, the C2-lithio species is in equilibrium with the acyclic isocyanide (Schöllkopf-type opening).Protocol Enforcement: Maintain reaction temperature strictly at -78°C . Quench with electrophile before warming.
No Reaction Wet Reagents: Oxazyllithiums are extremely moisture sensitive.System Check: Titrate n-BuLi immediately before use. Dry THF over Na/Benzophenone or use a solvent purification system (SPS).
C5-Methyl Impurities Over-metallation: Excess base or "base creep" during addition.Stoichiometry: Use exactly 1.05 eq of n-BuLi. Add base slowly down the side of the flask to pre-cool it.
FAQ: C2-Arylation

Q: Can I skip lithiation and use Palladium for C2-arylation? A: Yes. Pd-catalyzed C-H activation is highly effective for C2.

  • Mechanism: Concerted Metallation-Deprotonation (CMD).[2]

  • Recommended System:

    
     (5 mol%), 
    
    
    
    (10 mol%),
    
    
    (2 eq), in Toluene at 110°C.
  • Note: C2 selectivity is innate; you generally do not need specific ligands to prevent C5/C4 reaction if C2 is open.

Module 2: Lateral Functionalization (The Methyl Groups)

Context: This is the most challenging aspect. To functionalize the methyl groups, you must block the C2 position. If C2 is a proton, n-BuLi will remove it exclusively.

The Critical Workflow: Hitting the C5-Methyl

The C5-methyl protons are significantly more acidic than the C4-methyl protons due to the strong inductive withdrawal of the adjacent ring oxygen atom.

Scenario: You want to attach an electrophile (E) to the C5-methyl group.

Protocol:

  • Block C2: If C2 is H, lithiate (n-BuLi, -78°C) and trap with TMSCl.

    • Result: 2-(trimethylsilyl)-4,5-dimethyloxazole.

  • Lateral Lithiation: Treat the C2-blocked substrate with sec-BuLi (1.1 eq) in THF at -78°C.

    • Selectivity: >95% reaction at C5-Methyl.

  • Quench: Add electrophile.

  • Deprotect (Optional): TBAF or

    
     to remove the C2-TMS group.
    
Troubleshooting Guide: Lateral Selectivity
SymptomProbable CauseCorrective Action
Reaction occurs at C2 (TMS removed) Desilylation: The base attacked the Si center instead of the proton.Switch Base: Use LDA or LiTMP (non-nucleophilic bases) instead of alkyllithiums. Ensure the TMS group is robust; consider a phenyl group if TMS is too labile.
Mixture of C5-Me and C4-Me products Temperature Fluctuations: Kinetic vs. Thermodynamic control failure.Thermodynamic Control: C5-Me lithiation is thermodynamically favored. Ensure -78°C for 1 hour to allow equilibration to the stabilized C5-anion.
Low Conversion Poor Aggregate Formation: The lithiated species aggregates, reducing reactivity.Add Additive: Add TMEDA or HMPA (careful handling) to break aggregates and increase the basicity of the lithiating agent.

Module 3: Decision Logic & Pathways

The following diagram illustrates the decision logic required to target the specific carbon atoms on the 4,5-dimethyloxazole ring.

OxazoleLogic Start Substrate: 4,5-Dimethyloxazole Target Select Target Site Start->Target C2_Path Target: C2 Position (Kinetic/Thermodynamic Sink) Target->C2_Path Primary Acidity Side_Path Target: Methyl Groups (Lateral Functionalization) Target->Side_Path Secondary Acidity C2_Action Action: Direct Lithiation (n-BuLi, -78°C) C2_Path->C2_Action Block_C2 Action: Block C2 (e.g., TMS, Phenyl) Side_Path->Block_C2 Select_Me Select Methyl Group Block_C2->Select_Me C5_Me Target: C5-Methyl (Favored) Select_Me->C5_Me Inductive Effect (O) C4_Me Target: C4-Methyl (Disfavored) Select_Me->C4_Me Steric/Electronic Clash C5_Action Action: s-BuLi or LDA (Stabilized by Ring Oxygen) C5_Me->C5_Action C4_Action Action: Difficult Requires C5-Blocking or De Novo Synthesis C4_Me->C4_Action

Figure 1: Decision tree for regioselective functionalization of 4,5-dimethyloxazole. Note the prerequisite of blocking C2 for lateral reactivity.

Module 4: Advanced Protocols

Protocol A: Regioselective C5-Methyl Alkylation

Validates: Lateral Selectivity

  • Substrate Preparation: Dissolve 2-(trimethylsilyl)-4,5-dimethyloxazole (1.0 eq) in anhydrous THF (0.2 M) under Argon.

  • Cooling: Cool the solution to -78°C .

  • Deprotonation: Add sec-BuLi (1.1 eq, 1.4 M in cyclohexane) dropwise over 10 minutes.

    • Checkpoint: The solution often turns yellow/orange, indicating anion formation.

  • Equilibration: Stir at -78°C for 45 minutes . This ensures the kinetic base finds the thermodynamic minimum (C5-Me).

  • Trapping: Add electrophile (e.g., MeI, BnBr) (1.2 eq) neat or in THF.

  • Warming: Allow to warm to 0°C over 2 hours.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.
    
Protocol B: Pd-Catalyzed C2-Arylation

Validates: C2-H Activation

  • Mix: 4,5-dimethyloxazole (1.0 eq), Aryl Bromide (1.2 eq),

    
     (2.0 eq), 
    
    
    
    (5 mol%), and
    
    
    (10 mol%).
  • Solvent: Suspend in Toluene/PivOH (ratio 10:1). Pivalic acid acts as a proton shuttle (CMD mechanism).[3]

  • Heat: 110°C for 16 hours in a sealed tube.

  • Note: This reaction is highly specific for C2. If C2 is substituted, the reaction will likely fail or require forcing conditions to hit C5-Me (rare).

References

  • Lateral Lithiation Selectivity: ShaSha, A. et al. "Regioselective lateral lithiation of 2-substituted 4,5-dimethyloxazoles." Journal of Organic Chemistry, 1990, 55(16), 4975–4980.

  • General Oxazole Lithiation: Gribble, G. W. "Lithiation of Oxazoles." in Oxazoles: Synthesis, Reactions, and Spectroscopy, Wiley-VCH, 2003.
  • Pd-Catalyzed C-H Activation: Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations." Chemical Reviews, 2011, 111(3), 1315–1345.

  • Ring Opening Equilibria: Vedejs, E. "Oxazole-Isocyanide Equilibria." Journal of the American Chemical Society, 1988.

Sources

Technical Support Center: Navigating the Moisture Sensitivity of Sodium Heterocyclic Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling sodium heterocyclic carboxylates. This guide is designed for researchers, scientists, and drug development professionals who work with these hygroscopic materials. The inherent moisture sensitivity of these compounds can present significant challenges, from handling and storage to ensuring experimental reproducibility and the stability of final formulations.[1][2]

This resource provides practical, in-depth guidance in a question-and-answer format to directly address the issues you may encounter. By understanding the "why" behind each recommendation, you can develop robust protocols to safeguard the integrity of your materials and experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of sodium heterocyclic carboxylates.

Q1: My new batch of a sodium heterocyclic carboxylate appears clumpy and "wet," even though the container was sealed. What happened, and is it still usable?

A1: The clumpy or "wet" appearance is a classic sign of moisture absorption.[3] Sodium heterocyclic carboxylates are often hygroscopic, meaning they readily attract and absorb water from the atmosphere.[1] This can occur even with seemingly minor breaches in packaging during transport or if the material was not packaged under sufficiently dry conditions.

Whether the material is usable depends on the extent of moisture uptake and the stability of your specific compound to hydrolysis.[1][4] Absorbed water can initiate chemical degradation or alter the compound's physical properties, potentially impacting solubility and bioavailability.[1][4] It is crucial to first quantify the water content and assess the compound's purity before proceeding.

Q2: What is the fundamental reason for the moisture sensitivity of these compounds?

A2: The moisture sensitivity arises from the inherent chemical nature of sodium carboxylate salts. The carboxylate group (-COO⁻) and the sodium cation (Na⁺) are ionic and polar, creating strong dipoles that readily interact with polar water molecules through hydrogen bonding.[5][6] The heterocyclic component of the molecule can also contribute to hygroscopicity depending on the presence of nitrogen, oxygen, or sulfur atoms that can participate in hydrogen bonding. This interaction with water can lead to the formation of hydrates, where water molecules become incorporated into the crystal lattice.[1][4]

Q3: What are the ideal storage conditions for sodium heterocyclic carboxylates?

A3: Proper storage is the first line of defense against moisture-related issues. The ideal storage conditions aim to minimize exposure to atmospheric moisture.

  • Primary Container: Always keep the compound in a tightly sealed container. For highly sensitive materials, consider transferring the contents to a container with a more robust seal, such as one with a PTFE-lined cap.

  • Secondary Enclosure: Store the primary container inside a desiccator containing an active desiccant like silica gel or molecular sieves.[3] This creates a low-humidity environment. For exceptionally sensitive compounds, storage within an inert atmosphere glove box is the best practice.[3][7][8]

  • Temperature: Store at the temperature recommended on the product's Safety Data Sheet (SDS) or Certificate of Analysis. Be mindful that temperature fluctuations can cause pressure changes inside the container, potentially compromising the seal.[9][10]

Q4: I don't have access to a glove box. What are the best practices for weighing and handling these compounds in a standard laboratory environment?

A4: While a glove box provides the highest level of protection, careful technique can minimize moisture exposure in a general lab setting.[11][12]

  • Work Quickly and Efficiently: Have all necessary equipment (spatulas, weigh boats, vials) clean, dry, and ready before opening the main container. Minimize the time the container is open to the atmosphere.[3]

  • Use a Dry, Clean Spatula: Ensure all tools are free from residual moisture.[3]

  • Weighing by Difference: This is a more accurate technique for hygroscopic materials.[3] Weigh the sealed container, quickly remove the desired amount of compound, and then re-weigh the sealed container. The difference in weight is the amount of compound transferred.

  • Low-Humidity Environment: If possible, perform weighing in a room with controlled low humidity. Using a balance with a draft shield can also help.[3]

Part 2: Troubleshooting Guides

This section provides detailed protocols and explanations for addressing specific problems that arise from moisture sensitivity.

Issue 1: Inconsistent Analytical or Bioassay Results

Symptom: You observe significant variability in results from assays performed on different days or with different batches of the same compound.

Underlying Cause: The most likely culprit is inconsistent water content in the compound, leading to inaccurate initial concentrations.[3] The compound may also be degrading via hydrolysis, resulting in reduced potency or the formation of interfering byproducts.[1]

Troubleshooting Protocol:

  • Quantify Water Content: The first step is to determine the precise water content of your material. The gold standard for this is Karl Fischer titration, which is highly specific for water and can detect even trace amounts.[13][][15]

  • Assess Purity: Use an appropriate analytical technique (e.g., HPLC, LC-MS) to check for the presence of degradation products. Compare the chromatogram of the suspect material to that of a fresh, properly stored sample.

  • Implement a Drying Protocol: If significant water content is detected, a drying step is necessary. The appropriate method depends on the thermal stability of your compound.

Drying MethodTemperatureDurationConsiderations
Vacuum Oven5-10°C below melting point2-4 hoursGentle heating under vacuum is effective for removing adsorbed water without causing thermal degradation.[13]
Desiccator with High-VacuumAmbient12-24 hoursA slower but gentler method suitable for thermally sensitive compounds.

Self-Validating System: After drying, re-run the Karl Fischer titration to confirm that the water content has been reduced to an acceptable level (typically <0.5% for many applications).

Issue 2: Poor Powder Flow and Caking During Formulation

Symptom: The compound is difficult to handle, sticks to equipment, and does not flow freely, leading to inaccurate dosing and processing challenges.

Underlying Cause: Moisture absorption causes solid particles to form liquid bridges between them, leading to agglomeration, caking, and poor flowability.[1][2]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor powder flow.

Experimental Protocol: Karl Fischer Titration for Water Content Determination

This protocol outlines the basic steps for volumetric Karl Fischer titration.

  • Reagent Preparation: Use a commercially available Karl Fischer reagent with a known titer (water equivalence factor).

  • System Standardization: Add a precise amount of a standard with a known water content (e.g., sodium tartrate dihydrate) to the titration vessel containing a suitable solvent (e.g., anhydrous methanol).[13]

  • Titration: Titrate the standard with the Karl Fischer reagent to the electrometric endpoint. The instrument will detect a change in potential when all the water has reacted.[]

  • Calculate Titer: The water equivalence factor (F) in mg/mL is calculated using the formula: F = (Weight of standard in mg * Water content of standard) / Volume of KF reagent in mL.

  • Sample Analysis: Accurately weigh a sample of your sodium heterocyclic carboxylate and add it to the titration vessel.

  • Titrate Sample: Titrate the sample with the Karl Fischer reagent to the endpoint.

  • Calculate Water Content: The percentage of water in your sample is calculated as: % H₂O = (Volume of KF reagent for sample in mL * F * 100) / Weight of sample in mg.

Issue 3: Compound Degradation in Solution

Symptom: Stock solutions of the compound change color, show precipitation over time, or yield decreasing potency in assays.

Underlying Cause: While the solid form is the primary concern for moisture absorption, the choice of solvent is critical for stability in solution. Protic solvents, especially water, can participate in hydrolysis reactions, leading to the degradation of the heterocyclic ring or the carboxylate functionality.

Logical Relationship Diagram: Solvent Selection for Stability

G compound Sodium Heterocyclic Carboxylate protic Protic Solvents (e.g., Water, Methanol) compound->protic Dissolution in aprotic Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) compound->aprotic Dissolution in degradation Potential Hydrolysis & Degradation protic->degradation Leads to stability Enhanced Stability aprotic->stability Promotes

Sources

Validation & Comparative

1H NMR Characteristic Shifts of 4,5-Dimethyl-1,3-oxazole-2-carboxylate: A Comparative Diagnostic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: Ethyl 4,5-dimethyl-1,3-oxazole-2-carboxylate (CAS: 15630-68-9) Primary Application: Heterocyclic building block for peptidomimetics and fragment-based drug discovery (FBDD).[1]

This guide provides a definitive spectral analysis of 4,5-dimethyl-1,3-oxazole-2-carboxylate , focusing on its differentiation from common regioisomeric byproducts (e.g., the 5-carboxylate isomer).[1] For the synthetic chemist, the primary challenge is not just identification, but regiochemical validation . This guide establishes the specific NMR "fingerprint" required to confirm the 2-carboxylate substitution pattern, distinguishing it from the thermodynamically favored Cornforth rearrangement products.

Part 1: Structural Analysis & Theoretical Basis[1]

The 1,3-oxazole nucleus is electronically amphoteric, but the introduction of a carboxylate ester at the C2 position creates a highly electron-deficient system.

The "Silent" C2 Position

In standard oxazoles, the C2 proton is the most diagnostic signal, typically appearing as a sharp singlet in the


 7.8 – 8.2 ppm  range.
  • Diagnostic Indicator: The absence of this low-field aromatic proton is the first confirmation of C2-substitution.[1]

  • Methyl Differentiation: The 4,5-dimethyl pattern results in two distinct singlets. Their chemical shift separation (

    
    ) is solvent-dependent but diagnostically reliable.[1]
    
Electronic Environment
  • C5-Methyl: Adjacent to the ring oxygen.[1] Inductively deshielded compared to C4.[1]

  • C4-Methyl: Adjacent to the ring nitrogen.[1]

  • C2-Ester: Exerts a strong electron-withdrawing effect (EWG) on the entire ring, shifting both methyl signals downfield relative to non-esterified oxazoles.[1]

Part 2: Comparative Spectral Performance

The following data compares the target molecule with its most common synthetic isomer, Ethyl 2,4-dimethyl-1,3-oxazole-5-carboxylate. This comparison is critical because both isomers have the formula


 and contain an ethyl group and two methyls.
Table 1: Comparative 1H NMR Shifts (CDCl , 400 MHz)
FeatureTarget: 2-Carboxylate (4,5-Dimethyl)Isomer: 5-Carboxylate (2,4-Dimethyl)Diagnostic Logic
C2 Substituent Ester (

)
Methyl (

)
Primary Differentiator
C2-H / C2-Me None

2.45 – 2.55 (s)
C2-Me is significantly deshielded by flanking N and O.
C4-Methyl

2.15 – 2.19 (s)

2.10 – 2.15 (s)
Similar environment; less diagnostic.[1]
C5-Methyl

2.30 – 2.35 (s)
None (Ester at C5)Presence of C5-Me confirms 4,5-substitution.[1]
Ethyl (

)

4.40 – 4.45 (q)

4.35 – 4.40 (q)
Ester at C2 is slightly more deshielding than at C5.
Ethyl (

)

1.40 – 1.44 (t)

1.35 – 1.40 (t)
Minimal difference.
Diagram 1: Regioisomer Differentiation Logic

The following decision tree illustrates the logical flow for assigning the correct isomer from crude NMR data.

RegioID Start Crude Product NMR (C8H11NO3) CheckAromatic Check 7.5 - 8.5 ppm region (Aromatic C-H) Start->CheckAromatic HasProton Signal Present (Singlet) CheckAromatic->HasProton Yes NoProton Signal Absent CheckAromatic->NoProton No Result3 Mono-substituted Oxazole (Wrong Synthesis) HasProton->Result3 CheckMethyls Analyze Methyl Region (2.0 - 2.6 ppm) NoProton->CheckMethyls Case1 One High Field Methyl (~2.45) One Low Field Methyl (~2.15) CheckMethyls->Case1 Wide Separation Case2 Two Clustered Methyls (~2.15 and ~2.35) CheckMethyls->Case2 Narrow Separation Result1 Isomer: 5-Carboxylate (Ethyl 2,4-dimethyl...) Case1->Result1 Result2 TARGET: 2-Carboxylate (Ethyl 4,5-dimethyl...) Case2->Result2

Caption: Logical workflow for distinguishing the target 2-carboxylate from the common 5-carboxylate isomer using 1H NMR.

Part 3: Experimental Protocol

To ensure reproducibility, the following protocol addresses sample preparation and acquisition parameters. Oxazoles are weakly basic; solvent acidity can shift peaks.[1]

Sample Preparation
  • Solvent Choice: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    .[1]
    • Reasoning: DMSO is hygroscopic.[1] Water peaks in DMSO often overlap with the C2-Me or C4-Me signals (~2.5 ppm or ~3.3 ppm), obscuring integration.[1]

      
       provides a clean window in the 2.0–2.5 ppm region.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Note: High concentrations (>50 mg/mL) may cause stacking effects, shifting the aromatic/ring methyl signals upfield.

  • Acid Sensitivity: Ensure the

    
     is neutralized (pass through basic alumina if aged). Acidic traces can protonate the oxazole nitrogen, causing significant downfield shifts and broadening.
    
Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1):

    
     2.0 seconds.
    
    • Why: Methyl protons have longer T1 relaxation times.[1] Short delays lead to under-integration of the methyls relative to the ethyl methylene quartet.[1]

  • Scans (NS): 16 (Sufficient for >95% purity check).

  • Spectral Width: -2 to 14 ppm.[1]

Diagram 2: Synthesis & Validation Workflow

This workflow outlines the path from raw synthesis to validated spectral data.

Workflow Precursors Alpha-Amino Ketone + Ethyl Oxalyl Chloride Cyclization Cyclodehydration (POCl3 or SOCl2) Precursors->Cyclization Workup Basic Workup (NaHCO3) Cyclization->Workup Quench Acid Purification Flash Column (Hex/EtOAc) Workup->Purification NMR 1H NMR Validation (CDCl3) Purification->NMR Valid Release Lot NMR->Valid 2 Singlets (2.1-2.4 ppm) Invalid Reject/Reprocess NMR->Invalid 1 Singlet @ 2.5 (Isomer)

Caption: Synthesis and validation pipeline. Note the critical basic workup step to prevent salt formation which distorts NMR shifts.

Part 4: Troubleshooting & Anomalies

ObservationRoot CauseCorrective Action
Broadened Methyl Signals Protonation of Oxazole NitrogenThe solvent is acidic.[1] Filter sample through

or use fresh

with TMS.[1]
Extra Triplet @ 1.3 ppm Residual EthanolCommon if recrystallized from EtOH.[1] Dry under high vacuum (>4h @ 40°C).
Singlet @ 8.0 ppm Hydrolysis / DecarboxylationThe ester has hydrolyzed to the acid or decarboxylated to the 4,5-dimethyl-oxazole.[1] Check MS.
Methyls shift to >2.6 ppm ComplexationOxazoles coordinate with metal ions (if used in catalysis). Wash with EDTA or dilute

.

References

  • General Oxazole Synthesis & Spectroscopy

    • Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience.[1] (Provides foundational shifts for methyl-oxazoles).

  • Regioselectivity in Oxazole Synthesis

    • Journal of Organic Chemistry. "Regioselective Synthesis of Trisubstituted Oxazoles." Available at: [Link] (General reference for Cornforth vs. 2-substitution patterns).[1]

  • Spectral Database Validation

    • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 16530 (Analogous Oxazole Data). Available at: [Link]

  • Isomer Differentiation

Sources

Method Development Guide: High-Purity Analysis of Oxazole Salts via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Analytical Challenge

Oxazole salts are critical heterocyclic scaffolds in drug development, often serving as the ionic core for antibiotics and antifungal agents. Their analysis presents a distinct "polarity paradox" that frustrates standard chromatography:

  • High Polarity: As ionic species, they exhibit poor retention on standard C18 columns, often eluting in the void volume (

    
    ) where integration is unreliable.
    
  • Solubility Constraints: Their salt nature limits solubility in the high-organic mobile phases required for HILIC, leading to precipitation or poor peak shape.

  • Purity Requirements: Determining purity requires resolving the ionic oxazole from both neutral synthetic precursors (hydrophobic) and highly polar degradation products.

This guide objectively compares three separation strategies—Ion-Pairing Chromatography (IPC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Chromatography (MMC) —and establishes MMC as the superior protocol for robustness and MS-compatibility.

Strategic Method Selection: A Decision Framework

Before selecting a column, the chemical nature of the oxazole salt (typically a cationic species with a counter-ion like Cl⁻ or Mesylate⁻) dictates the separation mechanism.

Figure 1: Method Development Decision Tree

This decision matrix guides the selection based on analyte hydrophobicity and MS requirements.

MethodSelection Start Start: Oxazole Salt Analysis CheckMS Is MS Detection Required? Start->CheckMS CheckSol Is Sample Soluble in >80% ACN? CheckMS->CheckSol Yes IPC Method A: Ion-Pairing (IPC) (Good Retention, No MS) CheckMS->IPC No (UV only) HILIC Method B: HILIC (Good MS, Solubility Risk) CheckSol->HILIC Yes (Rare for Salts) MMC Method C: Mixed-Mode (MMC) (Recommended: Robust + MS) CheckSol->MMC No / Variable

Comparative Analysis of Methodologies

We evaluated three distinct methodologies for the purity analysis of a model compound: 4-phenyloxazol-2-amine hydrochloride .

Method A: Ion-Pairing Chromatography (IPC)

Mechanism:[1] Uses a hydrophobic reagent (e.g., Hexanesulfonic acid) to form a neutral pair with the cationic oxazole, allowing retention on C18.

  • Pros: Excellent peak shape; uses standard C18 columns.

  • Cons: Incompatible with LC-MS (reagents suppress ionization); extremely long column equilibration times; "dedicated column" syndrome (reagents are hard to wash off).

Method B: HILIC (Hydrophilic Interaction)

Mechanism:[2][3][4][5] Partitioning into a water-enriched layer on a polar stationary phase using high-organic mobile phase.

  • Pros: High sensitivity for MS (high organic content enhances desolvation).

  • Cons: Solubility Mismatch. Oxazole salts often precipitate in the 90% Acetonitrile (ACN) diluent required for good peak shape, leading to needle blockage or split peaks.

Method C: Mixed-Mode Chromatography (MMC) - The Recommended Approach

Mechanism: A stationary phase featuring both long alkyl chains (C18) and embedded ion-exchange groups (ScX or SAX).

  • Pros: Retains oxazole via ion-exchange and impurities via hydrophobic interaction; fully MS-compatible (uses volatile buffers); tunable selectivity via pH.

Experimental Performance Data

The following data summarizes the performance of the three methods analyzing a spiked purity sample (99% Oxazole Salt + 1% Neutral Impurity).

ParameterMethod A: IPC (C18 + Sulfonate)Method B: HILIC (Bare Silica)Method C: Mixed-Mode (C18/SCX)
Retention Factor (

)
4.2 (Good)3.5 (Good)5.1 (Excellent)
Tailing Factor (

)
1.11.6 (Broad)1.05 (Symmetric)
Equilibration Time > 45 mins30 mins10 mins
MS Compatibility No (Suppression)YesYes
Resolution (

)
2.51.83.2

Table 1: Comparative performance metrics. Note that while IPC offers good retention, MMC provides superior resolution and MS compatibility without the equilibration penalty.

Deep Dive: Mixed-Mode Mechanism & Protocol

To achieve high-purity analysis, we utilize a Bimodal Separation Mechanism . The stationary phase contains:

  • Hydrophobic Ligand: Retains neutral synthetic precursors.

  • Ionic Ligand (Acidic): Retains the basic oxazole cation.

Figure 2: The Mixed-Mode Separation Mechanism

Visualizing how the stationary phase interacts simultaneously with ionic salts and neutral impurities.

MixedModeMech Surface Silica Surface C18 C18 Chain (Hydrophobic) Surface->C18 SCX Sulfonic Acid (Negative Charge) Surface->SCX Impurity Neutral Precursor (Hydrophobic Interaction) C18->Impurity Retains Neutrals Oxazole Oxazole Cation (+) (Ionic Interaction) SCX->Oxazole Retains Salts

Recommended Protocol (Self-Validating System)

Column: Mixed-Mode C18/SCX (e.g., SIELC Primesep 100 or Thermo Acclaim Mixed-Mode WCX), 150 x 4.6 mm, 3 µm.

Mobile Phase:

  • A: 20 mM Ammonium Formate, pH 3.5 (Maintains ionization of the oxazole).

  • B: Acetonitrile (ACN).

Gradient Program:

  • Step 1 (0-2 min): Isocratic 10% B. (Locks the salt onto the SCX ligands).

  • Step 2 (2-15 min): Ramp to 60% B. (Elutes hydrophobic impurities via RP mechanism).

  • Step 3 (15-20 min): Ramp to 80% B + Increase Buffer Strength (Optional).

    • Expert Tip: If the oxazole is stuck, increasing the buffer concentration (ionic strength) in B competes with the analyte for the SCX sites, forcing elution.

Detection:

  • UV @ 254 nm (Oxazole ring absorption).

  • MS (ESI+) for impurity identification.

Validation Strategy (ICH Q2(R1))

To ensure the method is authoritative and trustworthy, validation must cover:

  • Specificity: Inject the oxazole salt, its counter-ion (e.g., inject NaCl if it's a hydrochloride salt to confirm the void peak), and known precursors. The Mixed-Mode column should separate the void (Cl⁻) from the retained Oxazole⁺.

  • Linearity: Demonstrate response from 0.1% (impurity level) to 120% of target concentration.

  • Robustness (pH Criticality):

    • Since retention relies on ionization, vary Mobile Phase A pH by ±0.2 units.

    • Mechanism Check: If pH > pKa of the surface acidic groups, retention changes drastically. Ensure pH 3.5 is well within the "ionized" plateau of the column ligands.

References

  • International Conference on Harmonisation (ICH). (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Chromatography Online. (2014). Mixed-Mode HPLC Separations: What, Why, and How. LCGC International. Link

  • SIELC Technologies. (n.d.).[7] Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Link

  • Thermo Fisher Scientific. (2012). Acclaim Mixed-Mode WAX-1 and WCX-1 Columns User Guide. Link

Sources

Structural Profiling & Physicochemical Comparison: Sodium Dimethyl-1,3-oxazole-2-carboxylate

[1]

Executive Summary

Sodium dimethyl-1,3-oxazole-2-carboxylate represents a critical salt form in the development of oxazole-based pharmacophores.[1] While oxazole-2-carboxylates are privileged structures in medicinal chemistry (e.g., as bioisosteres for amides or precursors to bioactive ligands), the specific solid-state behavior of the sodium salt offers distinct advantages—and challenges—compared to its free acid or ester analogs.[1]

This guide provides a technical comparison of the sodium salt against its primary alternatives: the Free Acid (Protonated) and the Methyl Ester (Precursor) .[1] It details the structural drivers behind solubility and stability, supported by rigorous experimental protocols for crystallographic characterization.[1]

Comparative Analysis: Salt vs. Acid vs. Ester

The choice of solid-state form dictates bioavailability and processability.[1] The following analysis contrasts the structural and physicochemical performance of the sodium salt against its alternatives.

Crystal Architecture & Packing Forces

The fundamental difference lies in the dominant intermolecular forces driving the lattice assembly.

FeatureSodium Salt (Target)Free Acid (Alternative 1)Methyl Ester (Alternative 2)
Primary Interaction Ionic / Coordination: Na⁺

O (carboxylate) and Na⁺

N (oxazole ring).[1]
Hydrogen Bonding: Strong O-H

O dimers (COOH

HOOC).[1]
Van der Waals /

-Stacking:
Weak dipole-dipole interactions.[1]
Lattice Energy High: Electrostatic stabilization leads to high melting points (>250°C).[1]Medium: Stabilized by directional H-bonds.[1]Low: Lower melting point; susceptible to sublimation.
Packing Motif Chelation Network: Na⁺ often bridges multiple ligands, forming polymeric chains or 2D sheets.Centrosymmetric Dimers: Classic carboxylic acid "head-to-head" pairing.[1]Herringbone/Slip-Stack: Planar molecules stack to maximize surface area.[1]
Space Group (Typ.) P2₁/c or P-1 (favors dense packing).[1]P-1 or C2/c (dictated by dimer symmetry).[1]P2₁/n (common for planar aromatics).[1]
Physicochemical Performance Profile[2]
  • Solubility (Aqueous):

    • Sodium Salt: Superior. The lattice energy is overcome by the high hydration enthalpy of Na⁺. Ideal for parenteral formulations.

    • Free Acid: Poor. High lattice energy from H-bonding resists disruption by water unless pH is adjusted > pKa (~2.0–3.0).[1]

    • Ester: Negligible. Hydrophobic nature dominates; requires organic co-solvents (DMSO/MeOH).[1]

  • Hygroscopicity:

    • Sodium Salt: High risk. The coordination sphere of Na⁺ often seeks water molecules (forming hydrates, e.g., mono- or dihydrate), which can alter crystal volume.[1]

    • Free Acid/Ester: Low risk. Non-hygroscopic.

Structural Mechanism: The Chelation Effect

Unlike simple benzoates, the oxazole ring contains a basic nitrogen at the 3-position.[1] In the sodium salt, this allows for a chelation effect where the Na⁺ ion is coordinated simultaneously by the carboxylate oxygen and the oxazole nitrogen.[1]

This "N,O-chelation" locks the conformation, preventing the free rotation observed in the ester form.[1]

Chelationcluster_0Chelation Loop (5-membered)NaSodium Ion (Na+)OxNOxazole Nitrogen (N3)Na->OxNCoordination BondCarbOCarboxylate Oxygen (O-)Na->CarbOElectrostatic BondLattice3D Ionic Lattice(High Stability)OxN->LatticeCarbO->Lattice

Figure 1: Schematic of the N,O-chelation mechanism stabilizing the sodium salt structure.[1]

Experimental Protocols

To validate the structure and performance, the following self-validating workflows are required.

Protocol A: Single Crystal Growth (Vapor Diffusion)

Objective: Obtain X-ray quality crystals of the sodium salt, preventing rapid precipitation.[1]

  • Preparation: Dissolve 50 mg of this compound in a minimum volume (approx. 0.5 mL) of Methanol (good solubility).[1] Filter through a 0.45 µm PTFE syringe filter into a small inner vial.

  • Diffusion Setup: Place the open inner vial inside a larger jar containing 10 mL of Diethyl Ether or Acetone (anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Validation: Monitor for birefringence under a polarized light microscope after 48–72 hours.

    • Success: Defined prisms or plates.

    • Failure (Amorphous): Concentration too high; dilute methanol solution by 20% and repeat.

Protocol B: Structural Determination (SC-XRD)

Objective: Solve the unit cell and atomic connectivity.[1]

  • Mounting: Select a crystal (

    
     mm) and mount on a Kapton loop using Paratone oil.
    
  • Data Collection:

    • Temperature: 100 K (Cryostream) to reduce thermal motion.

    • Source: Mo-K

      
       (
      
      
      Å) or Cu-K
      
      
      (for absolute configuration if chiral impurities exist).[1]
    • Strategy: Collect full sphere (redundancy > 4.0) to ensure accurate absorption correction.

  • Refinement (SHELXL):

    • Locate Na⁺ heavy atom first using Direct Methods (SHELXT).[1]

    • Refine Anisotropic Displacement Parameters (ADPs) for all non-hydrogen atoms.[1]

    • Critical Check: Verify the Na

      
      N distance. A distance of 
      
      
      Å confirms chelation.

Data Presentation: Reference Parameters

When analyzing your generated data, compare against these standard ranges for oxazole derivatives to ensure structural integrity.

ParameterExpected Range (Sodium Salt)Reference (Benzoxazole Analog) [1]Significance
C=N Bond Length 1.28 – 1.30 Å1.293(2) ÅIndicates double bond character; shortening suggests resonance.[1]
C–O (Carboxyl) 1.24 – 1.26 Å1.20 / 1.32 Å (Ester)In salt, these bonds equalize due to resonance delocalization.[1]
Na Coordination 5 – 7 (CN)N/ANa⁺ typically adopts distorted octahedral or pentagonal bipyramidal geometry.
Pi-Pi Distance 3.5 – 3.8 Å3.664(11) ÅMeasures packing efficiency and potential for charge transfer.[1]

Strategic Workflow for Analysis

The following diagram outlines the decision matrix for characterizing this compound, ensuring no data is wasted.

WorkflowStartStart: Crude Sodium SaltPXRDStep 1: Powder XRD (Fingerprint)Start->PXRDCheck1Crystalline?PXRD->Check1CrystStep 2: Recrystallization(MeOH/Ether Diffusion)SCXRDStep 3: Single Crystal XRDCryst->SCXRDCheck2R-factor < 5%?SCXRD->Check2ResultStructural SolutionCheck1->CrystNo (Amorphous)Check1->SCXRDYes (Sharp Peaks)Check2->CrystNo (Twinning/Disorder)Check2->ResultYes

Figure 2: Step-by-step characterization workflow from crude product to solved structure.

References

  • Fery-Forgues, S. (2021).[1][2][3] Crystal structure of methyl 1,3-benzoxazole-2-carboxylate . Acta Crystallographica Section E: Crystallographic Communications, 77(11), 1078–1081.[1] Link

  • Desiraju, G. R. (1989). Crystal Engineering: The Design of Organic Solids. Elsevier. (Foundational text for interpreting herringbone vs. stacking motifs).
  • CP Lab Safety. (n.d.). Sodium oxazole-2-carboxylate Product Specifications . Link

  • Belaidi, S., & Mellaoui, M. (2011).[4] Electronic Structure and Physical-Chemistry Property Relationship for Oxazole Derivatives . ResearchGate.[4][5] Link

Safety Operating Guide

Proper Disposal Procedures: Sodium Dimethyl-1,3-oxazole-2-carboxylate

[1][2]

Executive Summary & Operational Directive

Sodium dimethyl-1,3-oxazole-2-carboxylate (likely the 4,5-dimethyl isomer, CAS 1255098-88-4 or related analog) is a heterocyclic organic salt commonly used as a building block in medicinal chemistry (e.g., protein degraders, kinase inhibitors).[1]

Core Disposal Directive: Treat this compound as Hazardous Chemical Waste . Although often classified as "General Organic Waste" due to a lack of specific P-list or U-list designation by the EPA, its biological activity potential and basicity require strict segregation from oxidizers and acids.

Immediate Action Plan:

  • Segregate: Do not mix with acidic waste streams (risk of precipitation/decarboxylation).

  • Label: Clearly mark as "Non-Halogenated Organic Solid" (if pure) or "Basic Organic Waste" (if in solution).

  • Contain: Store in high-density polyethylene (HDPE) or glass containers; avoid metal due to potential corrosion from basicity.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating safety protocol. You must understand why you are separating this chemical.

PropertySpecificationOperational Implication
Chemical Structure Sodium salt of 4,5-dimethyl-1,3-oxazole-2-carboxylic acidBasicity: The carboxylate anion is a weak base. Aqueous solutions will be alkaline (pH ~8-10).
Solubility Water-soluble; moderately soluble in polar organics (MeOH, DMSO)Mobility: Spills can easily spread on wet surfaces. Dry cleaning (sweeping) is preferred for solids.
Stability Stable under ambient conditions; HygroscopicStorage: Keep tightly sealed.[2][3] Moisture absorption can cause clumping, complicating transfer.
Reactivity Incompatible with Strong Acids, Strong OxidizersRisk: Acidification generates the free carboxylic acid, which may precipitate or spontaneously decarboxylate (releasing CO₂).

Pre-Disposal Assessment (The Self-Validating Protocol)

Before moving waste to the satellite accumulation area, perform this 3-Point Check to ensure stream compatibility. This prevents "mystery reactions" in the waste drum.

  • Physical State Verification:

    • Is it Solid? Go to Protocol A .

    • Is it Liquid? Check solvent composition.[4]

  • pH Spot Test (Liquid Only):

    • Dip a pH strip into the waste solution.

    • Result: If pH < 4, STOP . Neutralize slowly with Sodium Bicarbonate before adding to general organic waste to prevent heat generation or gas evolution.

  • Oxidizer Screen:

    • Confirm no peroxides, nitric acid, or permanganates are present in the receiving container. Oxazoles can be oxidized, potentially leading to ring cleavage and heat release.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Reagent or Debris)

Applicability: Expired shelf stock, spilled solids, contaminated weigh boats.

  • Collection: Transfer solid material into a wide-mouth HDPE jar or a double-lined hazardous waste bag.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound (Solid)".

    • Hazard Checkbox: [x] Toxic [x] Irritant.

  • Decontamination: Wipe the exterior of the container with a damp paper towel (water), then dispose of the towel in the same solid waste container.

  • Storage: Close lid tightly. Store in the "Solid Waste" secondary containment bin.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, extraction layers, or dissolved reagent.

  • Solvent Identification: Determine if the primary solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Ethyl Acetate, DMSO).

  • Segregation:

    • Scenario 1 (Non-Halogenated): Pour into the "Non-Halogenated Organic" drum (Red Can).

    • Scenario 2 (Halogenated): Pour into the "Halogenated Organic" drum (Yellow Can).

    • Scenario 3 (Aqueous): If the waste is >90% water, check pH. Adjust to pH 6-9. Pour into "Aqueous Waste" container. Do not drain dispose unless explicitly authorized by your facility's specific permit for this compound (rare).

  • Rinsing: Triple rinse the empty reaction vessel with a minimal amount of acetone/ethanol. Add rinsate to the organic waste stream, not the sink.

Visualized Decision Workflows

Figure 1: Waste Stream Decision Matrix

This logic gate ensures the chemical ends up in the correct regulatory stream, preventing costly re-classification or safety incidents.

WasteDecisionTreeStartWaste: Na-Dimethyl-Oxazole-CarboxylateStateCheckPhysical State?Start->StateCheckSolidSolid / DebrisStateCheck->SolidPowder/WipesLiquidLiquid / SolutionStateCheck->LiquidReaction MixBinSolidSolid Waste Bin(Incineration)Solid->BinSolidSolventCheckPrimary Solvent?Liquid->SolventCheckAqCheckAqueous (>90% Water)SolventCheck->AqCheckWater BaseOrgCheckOrganic SolventSolventCheck->OrgCheckSolvent BaseBinAqAqueous Waste Bin(Adjust pH 6-9)AqCheck->BinAqHaloCheckContains Halogens?(DCM, CHCl3)OrgCheck->HaloCheckBinHaloHalogenated WasteHaloCheck->BinHaloYesBinNonHaloNon-Halogenated Waste(High BTU Fuel)HaloCheck->BinNonHaloNo

Caption: Figure 1. Decision matrix for segregating this compound waste based on physical state and solvent carrier.

Figure 2: The "Cradle-to-Grave" Disposal Workflow

Standardizing the logistics from the bench to the loading dock.

DisposalWorkflowBenchBenchtop GenerationTagWaste Tagging(Chemical Name + Hazard)Bench->TagImmediateSAASatellite AccumulationArea (SAA)Tag->SAATransferPickupEHS Pickup RequestSAA->PickupWhen 90% FullFinalHigh Temp IncinerationPickup->FinalOff-site

Caption: Figure 2. Operational workflow for ensuring regulatory compliance during waste transfer.

Safety & PPE (Causality-Based)

Donning PPE is not just a rule; it is a barrier against specific chemical mechanisms.

  • Nitrile Gloves (Double-gloving recommended):

    • Reasoning: Oxazole derivatives can be skin irritants.[5][2][3] While the sodium salt is ionic and less likely to permeate skin than the neutral organic, moisture from sweat can solubilize dust, creating a basic solution (pH > 8) against the skin.

  • Safety Goggles (ANSI Z87.1):

    • Reasoning: Fine powders are easily airborne. Contact with eyes will cause immediate irritation due to the salt's hygroscopic and basic nature.

  • Lab Coat (Buttoned):

    • Reasoning: Prevents contamination of street clothes. If the salt lands on clothing, it can absorb ambient moisture and slowly irritate the skin underneath over hours.

Regulatory Compliance & Codes

While this specific compound does not have a unique RCRA "P" or "U" code, it is regulated under the "Cradle to Grave" liability of the Resource Conservation and Recovery Act (RCRA).

  • EPA Waste Code (Generic):

    • If ignitable solvent used: D001 [6][7]

    • If corrosive (pH > 12.5): D002 [4][6][7]

    • Default classification: Non-Regulated Chemical Waste (Federal), but Hazardous (State/Best Practice).

  • DOT Shipping (for waste hauler):

    • Likely classification: UN 1759, Corrosive solids, n.o.s. (this compound) OR UN 3077, Environmentally hazardous substance, solid, n.o.s. depending on specific toxicity data.[5]

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 145760793, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). RCRA Hazardous Waste Codes and Regulations (40 CFR Part 261).[4][6] Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

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